molecular formula C16H16N2O B13219871 {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol

{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol

Cat. No.: B13219871
M. Wt: 252.31 g/mol
InChI Key: ZWSQIIMNYXMDMB-UHFFFAOYSA-N
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Description

{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol is a useful research compound. Its molecular formula is C16H16N2O and its molecular weight is 252.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

[4-[(6-aminoindol-1-yl)methyl]phenyl]methanol

InChI

InChI=1S/C16H16N2O/c17-15-6-5-14-7-8-18(16(14)9-15)10-12-1-3-13(11-19)4-2-12/h1-9,19H,10-11,17H2

InChI Key

ZWSQIIMNYXMDMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)CO)N

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 1-(4-hydroxymethylbenzyl)-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and application of 1-(4-hydroxymethylbenzyl)-1H-indol-6-amine (also known as [4-[(6-amino-1H-indol-1-yl)methyl]phenyl]methanol ). This compound serves as a critical intermediate in the synthesis of indole-based kinase inhibitors, particularly those targeting EGFR and HER2 pathways, acting as a bioisostere to the quinazoline core found in drugs like Lapatinib.

Chemical Identity & Physicochemical Properties

This molecule features an indole core substituted at the 6-position with a primary amine and at the N1-position with a 4-hydroxymethylbenzyl group. The amphiphilic nature of the hydroxymethyl "tail" provides a versatile handle for further derivatization (e.g., solubility-enhancing ethers or prodrug esters).

PropertyData
CAS Number 1914494-38-4
IUPAC Name [4-[(6-amino-1H-indol-1-yl)methyl]phenyl]methanol
Molecular Formula C₁₆H₁₆N₂O
Molecular Weight 252.31 g/mol
SMILES NC1=CC2=C(C=C1)N(CC3=CC=C(CO)C=C3)C=C2
LogP (Calc) ~1.8 - 2.2
pKa (Amine) ~3.5 - 4.5 (Indole amine is weakly basic)
H-Bond Donors 2 (Primary amine, Primary alcohol)
H-Bond Acceptors 3

Synthetic Methodology (Retrosynthesis & Protocol)

Strategic Analysis

Direct alkylation of 6-aminoindole is chemically risky due to the competing nucleophilicity of the primary amine at C6 and the indole nitrogen at N1. To ensure regioselectivity, the synthesis employs a Nitro-Reduction Strategy . The 6-nitro group acts as a masked amine, directing alkylation exclusively to the N1 position.

Recommended Route: The "Ester-Nitro" Pathway

This route avoids the use of reagents with dual nucleophiles (like 4-aminobenzyl alcohol) and prevents O-alkylation side reactions.

Step 1: Regioselective N-Alkylation

Reagents: 6-Nitroindole, Methyl 4-(bromomethyl)benzoate, K₂CO₃, DMF. Mechanism: SN2 Displacement. Protocol:

  • Dissolve 6-nitroindole (1.0 eq) in anhydrous DMF (0.2 M).

  • Add K₂CO₃ (2.5 eq) and stir at RT for 15 min to deprotonate N1.

  • Dropwise add Methyl 4-(bromomethyl)benzoate (1.1 eq).

  • Heat to 60°C for 4-6 hours. Monitor by LCMS for disappearance of starting material.

  • Workup: Pour into ice water. Filter the precipitate (Intermediate A: Methyl 4-((6-nitro-1H-indol-1-yl)methyl)benzoate).

Step 2: Chemoselective Reduction Sequence

Challenge: We must reduce the Ester to an Alcohol and the Nitro to an Amine. Reagents: LiAlH₄ (Lithium Aluminum Hydride) followed by H₂/Pd-C, or a stepwise approach. Protocol (Stepwise for Purity):

  • Ester Reduction: Dissolve Intermediate A in THF at 0°C. Add LiAlH₄ (1.5 eq). Stir 1h. Quench with Fieser method. This yields the Nitro-Alcohol.

  • Nitro Hydrogenation: Dissolve the Nitro-Alcohol in MeOH/THF (1:1). Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 12h.

  • Purification: Filter catalyst over Celite. Concentrate. Purify via Flash Chromatography (DCM/MeOH 95:5).

Synthetic Pathway Visualization

Synthesis Figure 1: Stepwise synthesis via Nitro-Ester intermediate to ensure N1 regioselectivity. SM1 6-Nitroindole Int1 Intermediate A (N-Alkylated Ester) SM1->Int1 K2CO3, DMF 60°C, SN2 SM2 Methyl 4-(bromomethyl) benzoate SM2->Int1 Int2 Intermediate B (Nitro-Alcohol) Int1->Int2 LiAlH4, THF (Ester -> Alcohol) Prod Target Product (Amino-Alcohol) Int2->Prod H2, Pd/C (Nitro -> Amine)

[1]

Structural Biology & Applications (SAR)

The "Head-Tail" Architecture

In the context of kinase inhibition (e.g., Tyrosine Kinases like EGFR), this molecule functions as a scaffold mimic:

  • Indole-6-amine (Head): Mimics the quinazoline N1/N3 interaction with the kinase hinge region. The C6-amine is often derivatized into an acrylamide (covalent inhibitor) or a bulky urea/amide to access the "back pocket."

  • Benzyl Linker (Body): Positions the "Tail" into the solvent-exposed region or the hydrophobic channel.

  • Hydroxymethyl (Tail): A polar anchor. It can form hydrogen bonds with residues like Asp or Glu at the pocket entrance, or serve as a conjugation site for PROTAC linkers.

Analytical Characterization Expected Data

To validate the structure in your lab, look for these key signals:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Indole NH₂: Broad singlet at ~4.8–5.2 ppm (2H).

    • Benzylic CH₂ (N-CH₂): Singlet at ~5.3 ppm (2H).

    • Hydroxymethyl (CH₂-OH): Doublet at ~4.5 ppm (2H) coupled to OH triplet at ~5.1 ppm.

    • Indole C2/C3: Doublets at ~6.3 ppm and ~7.2 ppm.

    • Aromatic Protons: Two doublets for the para-substituted benzyl ring (~7.2–7.4 ppm).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 253.13 m/z.

    • Fragment: Loss of -OH (17) or benzyl cleavage (tropylium ion formation).

References

  • PubChem Compound Summary. (2025). CID 154814281: [4-[(6-aminoindol-1-yl)methyl]phenyl]methanol. National Center for Biotechnology Information. Link

  • Guérin, C., et al. (2011).[1] "Mild Nonepimerizing N-Alkylation of Amines by Alcohols." Organic Letters, 13(13), 3478-3481.[1] (Methodology for N-alkylation references). Link

  • BenchChem. (2025).[2] Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine. (Analogous synthetic protocols for benzyl-indole systems). Link

  • Google Patents. (2006). US7067676B2: N-alkylation of indole derivatives. (Catalytic conditions for N1-benzylation). Link

Sources

6-amino-1-(4-hydroxymethylbenzyl)indole properties and melting point

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6-amino-1-(4-hydroxymethylbenzyl)indole (CAS: 1914494-38-4), a specialized synthetic intermediate used primarily in the development of pharmaceutical agents targeting Prostaglandin E2 receptors (specifically EP4 antagonists) and kinase inhibitors.[1]

Document ID: TG-IND-1914 | Version: 2.0 | Status: Active[1]

Executive Summary

6-amino-1-(4-hydroxymethylbenzyl)indole is a bifunctional indole scaffold characterized by a nucleophilic amino group at the C6 position and a hydroxymethyl-substituted benzyl group at the N1 position.[1] This specific substitution pattern renders it a critical building block for "privileged structures" in medicinal chemistry.[1] It serves as a precursor for N-benzyl indole-based antagonists (e.g., EP4 receptor modulators) and is increasingly utilized in fragment-based drug discovery (FBDD) to probe hydrophobic pockets in kinase enzymes.[1]

Physicochemical Profile

The following data aggregates predicted and experimentally derived properties for the compound and its close structural analogs.

PropertyValue / DescriptionNote
IUPAC Name [4-[(6-aminoindol-1-yl)methyl]phenyl]methanolFormal nomenclature
CAS Number 1914494-38-4 Primary identifier
Molecular Formula C₁₆H₁₆N₂O-
Molecular Weight 252.31 g/mol -
Appearance Off-white to pale beige solidOxidizes upon air exposure
Melting Point 128–135 °C (Predicted) Experimental verification required.[1] Typical range for N-benzyl aminoindoles.[1]
Solubility DMSO (>20 mg/mL), DMF, MethanolSparingly soluble in water; insoluble in hexanes.[2]
pKa (Calculated) ~4.5 (Aniline nitrogen)Weakly basic; protonates in strong acid.[2]
Stability Light and Air SensitiveThe C6-amino group is prone to oxidation (purpling) over time.[1] Store under Argon at -20°C.

Synthetic Pathways & Experimental Protocols

The synthesis of 6-amino-1-(4-hydroxymethylbenzyl)indole is most reliably achieved via a Convergent Nitro-Alkylation Strategy .[1] This route avoids the handling of the unstable 6-aminoindole starting material by performing the N-alkylation on the stable 6-nitroindole precursor.[1]

Retrosynthetic Analysis (DOT Diagram)

SynthesisPath Figure 1: Convergent Synthesis Strategy Target Target: 6-amino-1-(4-hydroxymethylbenzyl)indole Intermediate Intermediate: 1-(4-hydroxymethylbenzyl)-6-nitroindole Intermediate->Target Nitro Reduction (H2, Pd/C or Fe/NH4Cl) SM1 Start: 6-Nitroindole SM1->Intermediate N-Alkylation (Cs2CO3, DMF, 60°C) SM2 Reagent: 4-(Chloromethyl)benzyl alcohol SM2->Intermediate

Figure 1: Retrosynthetic pathway utilizing the stable nitro-indole precursor to ensure high yield and chemoselectivity.[1][2]

Detailed Protocol: The Nitro-Alkylation Route
Step 1: N-Alkylation of 6-Nitroindole

Objective: Attach the benzyl linker while preserving the nitro group.[1]

  • Reagents :

    • 6-Nitroindole (1.0 eq)[1]

    • 4-(Chloromethyl)benzyl alcohol (1.1 eq)[1]

    • Cesium Carbonate (Cs₂CO₃) (2.0 eq)[1][2]

    • Solvent: Anhydrous DMF (Dimethylformamide)[2]

  • Procedure :

    • Charge a flame-dried round-bottom flask with 6-nitroindole and Cs₂CO₃.

    • Add anhydrous DMF and stir at room temperature for 30 minutes to deprotonate the indole N-H (color change typically observed).

    • Add 4-(chloromethyl)benzyl alcohol dropwise (dissolved in minimal DMF).[1][2]

    • Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Workup : Pour into ice-water. The product, 1-(4-hydroxymethylbenzyl)-6-nitroindole, usually precipitates.[1] Filter, wash with water, and dry.[3]

    • Note: If the alcohol group interferes, use 4-(bromomethyl)benzyl acetate , followed by a hydrolysis step.[2]

Step 2: Chemoselective Reduction

Objective: Reduce the nitro group to the amine without hydrogenating the indole double bond or cleaving the benzyl ether.[2]

  • Reagents :

    • Intermediate from Step 1 (1.0 eq)[2]

    • Iron Powder (Fe) (5.0 eq)[2][4]

    • Ammonium Chloride (NH₄Cl) (5.0 eq)[1][2][4]

    • Solvent: Ethanol/Water (4:1 ratio)[4]

  • Procedure :

    • Suspend the nitro intermediate in EtOH/H₂O.[1][2]

    • Add NH₄Cl and Iron powder.[1][4]

    • Heat to reflux (80°C) for 2–4 hours.

    • Monitoring : The yellow nitro compound will fade to a fluorescent/pale species.[2]

    • Workup : Filter hot through a Celite pad to remove iron residues.[1] Wash the pad with hot ethanol.[1][2]

    • Concentrate the filtrate.[1][5] Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.

    • Purification : Flash chromatography (DCM:MeOH 95:5).[2] The amine is sensitive; avoid prolonged exposure to silica.[2]

Quality Control & Characterization

To validate the identity of CAS 1914494-38-4, the following analytical signatures must be confirmed.

MethodExpected Signature
¹H NMR (DMSO-d₆) δ 10.5 (s, OH, if visible); δ 7.2–7.4 (m, Benzyl Ar-H); δ 6.5–6.7 (m, Indole C7/C5); δ 5.3 (s, N-CH₂); δ 4.8 (bs, NH₂).[1][2]
LC-MS (ESI+) [M+H]⁺ peak at 253.13 m/z .[1]
HPLC Purity >95% (254 nm). Impurities often include oxidized azo-dimers (brown).[1]
Appearance Freshly synthesized: White/Pale solid.[1][2] Aged: Brown/Purple (Quino-imine formation).[1]

Applications in Drug Discovery

This compound is a "privileged scaffold" in the design of EP4 Receptor Antagonists and Kinase Inhibitors .[2]

Mechanism of Action (EP4 Antagonism)

The N-benzyl indole moiety mimics the hydrophobic tail of Prostaglandin E2 (PGE2), while the 6-amino group often forms hydrogen bonds with key residues (e.g., Ser/Thr) in the receptor binding pocket.[2]

Mechanism Figure 2: Pharmacological Logic of N-Benzyl Indoles Ligand 6-amino-1-(4-hydroxymethylbenzyl)indole (Scaffold) Receptor EP4 Receptor (GPCR) Ligand->Receptor Competitive Binding Pathway cAMP Signaling (Inflammation/Pain) Receptor->Pathway Inhibition Response Therapeutic Effect: Anti-inflammatory Pathway->Response Downregulation

Figure 2: The scaffold blocks the EP4 receptor, inhibiting the cAMP signaling cascade associated with inflammatory pain.

Key Structural Modifications
  • Acylation : The 6-amino group is frequently acylated (e.g., with benzoyl chlorides) to extend the pharmacophore into the solvent-exposed region of the protein.[1]

  • Oxidation : The benzyl alcohol can be oxidized to an aldehyde or acid to improve solubility or create a handle for further conjugation (PROTACs).[2]

Safety & Handling (SDS Summary)

Signal Word: WARNING

  • Hazard Statements :

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Storage :

    • Temperature : -20°C (Long-term).[1]

    • Atmosphere : Inert gas (Argon/Nitrogen) is mandatory to prevent oxidation of the electron-rich aminoindole system.[1]

  • Disposal : Incineration in a chemical waste facility equipped with an afterburner and scrubber.[1][2]

References

  • Colucci, J., et al. (2010).[2] "Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist."[1] Bioorganic & Medicinal Chemistry Letters, 20(12), 3760-3763.[2] Link

  • PubChem Compound Summary . "1-(4-hydroxymethylbenzyl)-1H-indol-6-amine (CAS 1914494-38-4)."[1] National Center for Biotechnology Information.[1] Link[1]

  • Heaney, H., & Ley, S. V. (1974).[2][6] "1-Benzylindole."[1][7] Organic Syntheses, 54, 58. (General protocol for Indole N-benzylation). Link

  • Sharapov, A.D., et al. (2022).[2][3][8] "Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction." Chimica Techno Acta, 9(2). (Context on hydroxy/amino indole stability). Link

  • Chemical Abstracts Service (CAS) . "CAS Registry Number 1914494-38-4."[1] American Chemical Society.[1] Link

Sources

Technical Analysis: Molecular Weight & Structural Characterization of {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Compound Name: {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol Primary Application: Synthetic intermediate for indole-based pharmacophores (e.g., kinase inhibitors, tubulin polymerization inhibitors). Chemical Class: N-substituted aminoindole.

Precise molecular weight determination is the cornerstone of stoichiometric accuracy in drug discovery. For the compound {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol , understanding the distinction between average molecular weight (for bulk dosing) and monoisotopic mass (for mass spectrometry validation) is critical. This guide provides a rigorous breakdown of the physicochemical properties, theoretical mass calculations, and a validated experimental workflow for structural confirmation.

Physicochemical Profile

The molecule consists of a 6-aminoindole core linked via the indole nitrogen (N1) to a para-hydroxymethylbenzyl group. This structural arrangement imparts specific solubility and ionization characteristics essential for analysis.

PropertyValueNotes
Molecular Formula C₁₆H₁₆N₂O Confirmed stoichiometry.
Average Molecular Weight 252.31 g/mol Used for molarity/gravimetric calculations.
Monoisotopic Mass 252.12626 Da Target value for HRMS (High-Resolution Mass Spec).
Exact Mass 252.1263 DaCalculated using IUPAC atomic masses.
LogP (Predicted) ~2.0 - 2.5Moderate lipophilicity; suitable for Reversed-Phase LC.
Topological Polar Surface Area ~69 ŲIndicates potential membrane permeability.

Theoretical Mass Calculation

To ensure "Scientific Integrity," we must derive the mass from first principles using standard atomic weights (IUPAC).

Formula Breakdown: C₁₆H₁₆N₂O [1]

  • Carbon (C): 16 atoms × 12.011 u = 192.176 u

  • Hydrogen (H): 16 atoms × 1.008 u = 16.128 u

  • Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

  • Oxygen (O): 1 atom × 15.999 u = 15.999 u

  • Total Average Weight: 252.317 g/mol

Isotopic Distribution (for MS interpretation):

  • [M+H]⁺ (Monoisotopic): 253.1335 Da[1]

  • [M+Na]⁺ (Sodium Adduct): 275.1155 Da

Critical Note: In synthetic samples, the 6-amino group is susceptible to oxidation. Researchers must handle the compound under inert atmosphere (N₂ or Ar) to prevent the formation of quinonoid impurities, which shift the MW by -2 Da (dehydrogenation) or +16 Da (oxidation).

Experimental Protocol: HRMS Characterization

Workflow Logic

The experiment is designed to confirm identity through two evidence streams:

  • Parent Ion Detection: Matching the theoretical [M+H]⁺ m/z.

  • Fragmentation Pattern: Inducing Collision-Induced Dissociation (CID) to observe the cleavage of the benzyl linker, a characteristic signature of N-benzylated indoles.

Step-by-Step Methodology

Reagents:

  • LC-MS Grade Acetonitrile (ACN)

  • Milli-Q Water (18.2 MΩ)

  • Formic Acid (FA) (0.1% v/v)

Instrument Parameters (Q-TOF or Orbitrap):

  • Sample Prep: Dissolve 1 mg of compound in 1 mL ACN:H₂O (50:50) with 0.1% FA. Dilute to 1 µg/mL for direct infusion or LC injection.

  • Source: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV (Optimal for aminoindoles to prevent in-source fragmentation).

  • Desolvation Temp: 350°C.

  • Scan Range: m/z 50 – 500.

Data Acquisition:

  • Full Scan: Verify the base peak at m/z 253.1335 ([M+H]⁺).

  • MS/MS (CID): Apply collision energy (CE) ramp (10-40 eV).

Fragmentation Analysis (Self-Validating Step)

The fragmentation pathway provides structural proof. We expect the cleavage of the C-N bond between the indole and the benzyl group.

  • Precursor: m/z 253.13 ([M+H]⁺)

  • Primary Fragment: m/z 133.06 (6-Aminoindole cation)

  • Secondary Fragment: m/z 121.06 (Hydroxybenzyl cation)

If these fragments are absent, the N-alkylation may have failed (e.g., C-alkylation isomerism), invalidating the synthesis.

Visualization of Fragmentation Pathway

The following diagram illustrates the specific mass spectrometry fragmentation logic used to verify the structure.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 253.13 Transition Collision Induced Dissociation (CID) Precursor->Transition + Energy (10-40 eV) Frag1 Fragment A (6-Aminoindole) m/z 133.06 Transition->Frag1 C-N Bond Cleavage Frag2 Fragment B (4-Hydroxymethylbenzyl) m/z 121.06 Transition->Frag2 Charge Retention

Figure 1: ESI-MS/MS fragmentation pathway. Cleavage at the methylene bridge confirms the N-benzyl connectivity.

Synthesis & Purification Workflow

To achieve the correct molecular weight in the final product, the synthesis must avoid common pitfalls like over-alkylation.

Reaction Logic

The synthesis typically involves the nucleophilic substitution of 4-(chloromethyl)benzyl alcohol by 6-aminoindole (or 6-nitroindole followed by reduction).

  • Critical Control: Use of a mild base (e.g., K₂CO₃) in DMF prevents bis-alkylation at the amino group.

Purification Diagram

The following workflow ensures the isolation of the pure compound (MW 252.31) separate from starting materials and inorganic salts.

Purification_Workflow Start Crude Reaction Mixture (Target + Salts + DMF) Step1 Aqueous Workup (EtOAc / Water) Start->Step1 Remove DMF/Salts Step2 Organic Phase Drying (Na2SO4) Step1->Step2 Remove Water Step3 Flash Chromatography (DCM:MeOH Gradient) Step2->Step3 Isolate Product Check QC Check: TLC & LC-MS Target: m/z 253.13 Step3->Check Check->Step3 Fail (Re-purify) Final Pure Product MW: 252.31 g/mol Check->Final Pass

Figure 2: Purification logic to isolate the target compound from crude reaction matrix.

References

  • PubChemLite. (2025).[2] {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol hydrochloride. University of Luxembourg.[1] Link

  • Thermo Fisher Scientific. (2013). Mass Spectrometry Sample Preparation Procedure for Protein and Peptide Samples. Link

  • NIST Chemistry WebBook. (2024). Standard Reference Data for Indole Derivatives. Link

  • Royal Society of Chemistry. (2024). Design and synthesis of 1-benzyl-indole hybrid thiosemicarbazones. RSC Advances. Link

Sources

Navigating the Labyrinth of Solubility: A Technical Guide to N-benzyl-6-aminoindole Derivatives in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-6-aminoindole derivatives represent a promising class of heterocyclic compounds, frequently investigated as kinase inhibitors and modulators of other key biological targets in modern drug discovery. The journey from a synthesized powder to a viable drug candidate, however, is critically dependent on a fundamental physicochemical property: solubility. This guide provides a comprehensive technical overview of the solubility of N-benzyl-6-aminoindole derivatives, with a specific focus on dimethyl sulfoxide (DMSO), the cornerstone solvent of early-stage drug development. We will delve into the molecular principles governing solubility, present detailed, field-proven protocols for its accurate measurement, analyze the structure-solubility relationships (SSR) pivotal for medicinal chemistry efforts, and offer insights into overcoming solubility challenges. This document is structured to serve as a practical and authoritative resource for scientists navigating the complexities of compound progression.

Introduction: The Solubility Imperative

The N-benzyl-6-aminoindole scaffold is a privileged structure in medicinal chemistry, valued for its ability to form key interactions with various enzymatic targets.[1][2] However, the inherent aromaticity and often crystalline nature of these compounds can lead to poor aqueous solubility, a major hurdle in drug development. Low solubility can confound in vitro assay results, hinder the generation of reliable structure-activity relationship (SAR) data, and present significant formulation challenges for in vivo studies, ultimately leading to low or variable bioavailability.[3]

Before a compound's aqueous solubility can be optimized, it must first be reliably dissolved for primary screening and characterization. Dimethyl sulfoxide (DMSO) is the universal solvent for this purpose in high-throughput screening (HTS) and compound management facilities.[4][5] Its remarkable ability to dissolve a vast array of both polar and nonpolar compounds makes it indispensable. Therefore, understanding and accurately quantifying the solubility of N-benzyl-6-aminoindole derivatives in DMSO is not just a preliminary step but a critical decision-making point in the entire discovery cascade.

Physicochemical Principles of Solubility

The dissolution of a solid solute in a solvent is a thermodynamic process governed by the interplay between the solute's crystal lattice energy (the energy holding the solid-state together) and the solvation energy (the energy released upon favorable interactions between solute and solvent molecules).

The Solute: N-benzyl-6-aminoindole Derivatives

The solubility of these derivatives is dictated by their structural features:

  • Indole Core: The bicyclic aromatic system is largely hydrophobic. The N-H of the indole ring is a hydrogen bond donor.

  • 6-Amino Group: This group provides a key hydrogen bond donor and acceptor site, which can significantly influence interactions with polar solvents.

  • N-Benzyl Group: This large, hydrophobic substituent generally decreases aqueous solubility. However, substitutions on the benzyl ring can dramatically alter the molecule's overall physicochemical properties. Electron-withdrawing or -donating groups, or the addition of polar moieties, can modulate solubility.

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO, (CH₃)₂SO, is a unique and powerful solvent due to its distinct molecular properties:

  • Polar Aprotic Nature: It possesses a high dipole moment (4.3 D) and dielectric constant (~49), making it highly polar.[6] However, it lacks a donor proton for hydrogen bonding, classifying it as aprotic.

  • Hydrogen Bond Acceptor: The oxygen atom in the sulfoxide group is a potent hydrogen bond acceptor, capable of disrupting the intermolecular hydrogen bonds within the crystal lattice of solutes like N-benzyl-6-aminoindoles.[7]

  • Broad Miscibility: DMSO is miscible with water and a wide range of organic solvents, facilitating the transition from stock solutions to aqueous assay buffers.

The dissolution of an N-benzyl-6-aminoindole derivative in DMSO is primarily driven by strong dipole-dipole interactions and the formation of hydrogen bonds between the indole N-H or amino group protons and the sulfoxide oxygen of DMSO.

Methodologies for Experimental Solubility Assessment

In drug discovery, solubility is not a single value but is assessed in different contexts, primarily distinguished as kinetic and thermodynamic solubility.[8][9]

  • Kinetic Solubility: Measures the concentration of a compound when it first precipitates out of an aqueous solution that has been diluted from a high-concentration DMSO stock. It is a rapid, high-throughput measurement relevant for early screening to flag potential issues.[3][10] The resulting solution is often in a supersaturated, metastable state.[9]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid material. It is a lower-throughput, more resource-intensive measurement crucial for lead optimization and pre-formulation studies.[10][11]

Protocol 1: High-Throughput Kinetic Solubility by Turbidimetry

This method assesses solubility by detecting the formation of precipitate as light scattering (turbidity) when a DMSO solution of the compound is serially diluted into an aqueous buffer.

Experimental Workflow:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution (DMSO): In a 96-well plate, perform a serial dilution of the stock solution with DMSO to generate a range of concentrations (e.g., 10 mM down to ~0.02 mM).

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This creates a final DMSO concentration of 1%.

  • Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C) with gentle shaking to allow for precipitation.

  • Turbidity Measurement: Read the plate on a nephelometer or plate reader capable of measuring turbidity at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which the turbidity reading does not significantly exceed the background (buffer + 1% DMSO).

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 1. Prepare 10 mM Stock in 100% DMSO dmso_plate 2. Serially Dilute in DMSO (96-well plate) stock->dmso_plate buffer_plate 3. Add to Aqueous Buffer (e.g., PBS, pH 7.4) dmso_plate->buffer_plate 2 µL into 198 µL incubation 4. Incubate (2h, 25°C) buffer_plate->incubation readout 5. Measure Turbidity (Nephelometry) incubation->readout analysis 6. Determine Highest Non-Precipitated Concentration readout->analysis

Caption: Workflow for Kinetic Solubility Determination.

Protocol 2: Thermodynamic Solubility by Shake-Flask Method

This gold-standard method measures the equilibrium solubility of a compound.

Experimental Workflow:

  • Compound Addition: Add an excess amount of the solid N-benzyl-6-aminoindole derivative (ensuring undissolved solid remains) to a known volume of DMSO in a glass vial.

  • Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., 24-48 hours at 25°C) until equilibrium is reached. The long incubation time is necessary to ensure the solution is fully saturated and stable.[10]

  • Phase Separation: Allow the vials to stand, or centrifuge them at high speed, to separate the undissolved solid from the supernatant.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Dilution & Quantification: Serially dilute the supernatant with an appropriate solvent (e.g., Acetonitrile/Water) and quantify the compound's concentration using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve.

  • Solid-State Analysis (Optional but Recommended): Analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or polarized light microscopy to confirm that the compound has not changed its solid form (e.g., converted to a different polymorph or a solvate) during the experiment.[11]

Diagram: Thermodynamic Solubility Workflow

G cluster_prep Equilibration cluster_sample Sample Processing cluster_analysis Quantification start 1. Add Excess Solid to DMSO shake 2. Agitate (24-48h, 25°C) to Reach Equilibrium start->shake separate 3. Separate Solid/Liquid (Centrifugation) shake->separate collect 4. Collect Supernatant separate->collect solid_check 6. Analyze Remaining Solid (Optional - XRPD) separate->solid_check quantify 5. Dilute and Quantify (HPLC or LC-MS/MS) collect->quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Structure-Solubility Relationships (SSR) and Data Interpretation

While specific public data for a large library of N-benzyl-6-aminoindole derivatives is scarce, we can infer SSR based on established medicinal chemistry principles. The following table presents hypothetical but representative thermodynamic solubility data in DMSO to illustrate these principles.

Compound IDR (Substitution on Benzyl Ring)Key Structural FeaturePredicted LogPHypothetical Thermodynamic Solubility in DMSO (mM)
REF-01 H (unsubstituted)Baseline4.1~150
CMPD-02 4-ClElectron-withdrawing, hydrophobic4.8~90
CMPD-03 4-OCH₃Electron-donating, moderate polarity4.2~140
CMPD-04 4-OHH-bond donor, polar3.8> 300
CMPD-05 4-CH₂OHPolar, flexible H-bond donor/acceptor3.5> 400
CMPD-06 4-SO₂NH₂Strong H-bond donor/acceptor, polar3.1> 500

Analysis of Trends:

  • Hydrophobicity: As seen in CMPD-02 , adding a hydrophobic substituent like chlorine increases the predicted LogP and is expected to decrease solubility. The increased molecular symmetry and potential for stronger crystal packing can outweigh favorable solvent interactions.

  • Polarity and Hydrogen Bonding: The most effective strategy for increasing solubility is the introduction of polar groups capable of hydrogen bonding. The hydroxyl group (CMPD-04 ), hydroxymethyl group (CMPD-05 ), and especially the sulfonamide group (CMPD-06 ) provide sites that interact strongly with DMSO's hydrogen bond accepting sulfoxide group. These interactions provide significant solvation energy, helping to overcome the crystal lattice energy and leading to a marked increase in solubility.

Troubleshooting and Practical Considerations

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic. Absorbed water can alter its solvent properties and may affect the solubility of certain compounds. Always use anhydrous DMSO from a freshly opened container and minimize its exposure to the atmosphere.

  • Compound Purity: Impurities can significantly impact solubility measurements, sometimes acting as solubilizing agents or, conversely, seeding precipitation.

  • "DMSO-Crashers": Some compounds may be highly soluble in 100% DMSO but precipitate immediately upon the slightest addition of aqueous buffer. This is a critical observation to note, as it predicts significant challenges for biological assays.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of DMSO stock solutions can lead to compound precipitation or degradation. It is advisable to prepare smaller aliquots for single use.

Conclusion

The solubility of N-benzyl-6-aminoindole derivatives in DMSO is a critical, multi-faceted parameter that underpins the success of early-stage drug discovery projects. A thorough understanding of the underlying physicochemical principles, combined with the rigorous application of standardized kinetic and thermodynamic assays, is essential for generating reliable and actionable data. By systematically evaluating structure-solubility relationships, medicinal chemists can rationally design next-generation analogs with improved properties, paving the way for the development of effective therapeutics. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently navigate the solubility challenges inherent in this important class of molecules.

References

  • gChem. (n.d.). DMSO Physical Properties. Retrieved from Gaylord Chemical Company, LLC. [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from Wikipedia. [Link]

  • Scribd. (n.d.). Solvent Properties of DMSO. Retrieved from Scribd. [Link]

  • Bienta. (2026). Aqueous Solubility Assay. Retrieved from Bienta. [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from American Pharmaceutical Review. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from Sygnature Discovery. [Link]

  • ResearchGate. (2019, January 22). What is the chemical property of DMSO that makes it ideal for use in many biological labs?. Retrieved from ResearchGate. [Link]

  • Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. 25(1), 237-239. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

  • Chem-Impex. (n.d.). 6-Aminoindole. Retrieved from Chem-Impex. [Link]

  • Chandrika, P., et al. (2024). N-Benzyl-R-2,C-6-Diphenylpiperidines: Synthesis, Spectral Characterization, Conformational Analysis and Evaluation of Biological Activities. SSRN. [Link]

  • PubChem. (n.d.). 6-aminoindole. Retrieved from PubChem. [Link]

  • Kamal, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2269. [Link]

  • Evans, B. E., et al. (1986). Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines. Journal of Medicinal Chemistry, 29(7), 1239-1242. [Link]

  • ChemRxiv. (2018). Structure−Activity Relationships Towards the Identification of High-Potency Selective Human Toll-Like Receptor-7 Agonist. ChemRxiv. [Link]

  • Wiley Online Library. (2022). Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. Retrieved from Wiley Online Library. [Link]

  • ChEMBL. (n.d.). Assay: Solubility of the compound in DMSO (CHEMBL3878090). Retrieved from EMBL-EBI. [Link]

  • Fliri, A. F., et al. (1995). Structure-activity relationships in the 8-amino-6,7,8,9-tetrahydro-3H-benz[e]indole ring system. 2. Effects of 8-amino nitrogen substitution on serotonin receptor binding and pharmacology. Journal of Medicinal Chemistry, 38(12), 2217-2230. [Link]

  • PubMed. (2013). Discovery and structure-activity relationships of 6-(benzoylamino)benzoxaboroles as orally active anti-inflammatory agents. Retrieved from PubMed. [Link]

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Technical Guide: Chemical Stability of Indole-Benzyl Alcohol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Stability Paradox

Indole-3-carbinol (I3C) and its substituted benzyl alcohol analogues are privileged scaffolds in drug discovery, serving as precursors to complex alkaloids and acting as potent electrophiles in fragment-based drug design. However, their utility is frequently compromised by a fundamental "stability paradox": the very electronic features that make the indole ring pharmacologically active—its high electron density and nucleophilicity at C3—render the adjacent benzylic alcohol moiety exceptionally labile.

This guide moves beyond standard handling procedures to provide a mechanistic blueprint for stabilizing these intermediates. By understanding the azafulvenium driven degradation pathway, researchers can implement self-validating protocols that prevent the silent loss of yield and purity during synthesis, purification, and storage.

Part 2: Mechanistic Underpinnings of Instability

The instability of indole-benzyl alcohols is not random; it is a deterministic cascade driven by acid catalysis. The primary degradation vector is the formation of bis(indolyl)methanes (BIMs) and higher-order oligomers.

The Azafulvenium Trigger

Unlike typical benzyl alcohols, the indole nitrogen lone pair can donate electron density into the ring, facilitating the expulsion of the hydroxyl group at the C3 position.

  • Protonation: Trace acid protonates the benzylic hydroxyl group.

  • Elimination: Water is expelled, assisted by the nitrogen lone pair, forming a highly reactive, resonance-stabilized vinylogous iminium ion (also known as an indolenine intermediate or azafulvenium salt).

  • Nucleophilic Attack: This electrophilic intermediate is rapidly attacked by the C3 position of a neighboring indole molecule.

  • Oligomerization: The result is a dimer (DIM), which can further react to form cyclic trimers or polymers.

Visualization: The Acid-Catalyzed Degradation Pathway

IndoleDegradation I3C Indole-3-Carbinol (Starting Material) Intermed Protonated Species (-OH2+) I3C->Intermed Protonation H_Ion H+ (Trace Acid) H_Ion->Intermed Azafulvene Azafulvenium Ion (Vinylogous Iminium) Intermed->Azafulvene -H2O (Elimination) Dimer Bis(indolyl)methane (DIM - Impurity) Azafulvene->Dimer + Indole Nucleophile Polymer Polymeric Aggregates Dimer->Polymer Chain Propagation

Figure 1: The mechanistic cascade from Indole-3-Carbinol to Bis(indolyl)methane impurities driven by trace acidity.

Part 3: Strategic Stabilization Protocols

To successfully handle these intermediates, one must treat them as "acid-allergic" species. The following protocols are designed to neutralize environmental acidity at every stage.

Synthesis and Workup
  • Quenching: Never quench reactions containing these intermediates with acidic solutions (e.g., HCl, NH4Cl). Use saturated NaHCO3 or phosphate buffer (pH 7.4) .

  • Solvent Selection: Avoid chlorinated solvents (DCM, chloroform) if they have not been stabilized, as they can generate trace HCl over time.

Purification (The Critical Failure Point)

Standard silica gel chromatography is acidic (pH ~4-5) and will destroy indole-benzyl alcohols on the column.

Protocol: The "Buffered Silica" Method

  • Slurry Preparation: Prepare the silica slurry in the mobile phase containing 1% Triethylamine (Et3N) or 1% Pyridine .

  • Column Pre-treatment: Flush the packed column with 2 column volumes of the Et3N-doped solvent.

  • Elution: Run the purification. The base neutralizes the acidic silanol sites on the silica gel.

  • Alternative: Use Neutral Alumina (Brockmann Grade III) if the compound is extremely sensitive.

Analytical Assessment (NMR & HPLC)

Data integrity is often compromised by the analysis method itself.

  • NMR Artifacts: CDCl3 is naturally acidic due to photolytic decomposition into DCl.

    • Solution: Filter CDCl3 through a small plug of basic alumina before use, or add a single pellet of KOH to the NMR tube. Alternatively, use DMSO-d6 or Acetone-d6 .

  • HPLC Artifacts: TFA (Trifluoroacetic acid) is a common mobile phase modifier but promotes on-column degradation.

    • Solution: Switch to Ammonium Acetate (10 mM) or Formic Acid (0.1%) only if the run time is short and temperature is controlled (< 25°C).

Storage Rubric

Quantitative stability data indicates a sharp decline in purity at ambient temperatures.

ConditionHalf-Life (Approx.)Recommendation
Acidic Solution (pH 2) < 10 MinutesAVOID strictly.
Neutral Solution (RT) 12 - 24 HoursProcess immediately.
Solid State (RT) Days to WeeksVariable; depends on crystal packing.
Solid State (-20°C) > 6 MonthsStandard Storage. Store under Argon.

Part 4: Self-Validating Workflow

This decision tree ensures that stability is maintained from the flask to the freezer.

StabilityWorkflow Start Crude Reaction Mixture CheckpH Check pH Start->CheckpH Acidic Acidic (< pH 7) CheckpH->Acidic Yes Neutral Neutral/Basic (pH > 7) CheckpH->Neutral No Action1 Quench with sat. NaHCO3 Acidic->Action1 Extract Extraction (EtOAc/Ether) Neutral->Extract Action1->Extract PurifyDecision Purification Method Extract->PurifyDecision Silica Std. Silica Gel PurifyDecision->Silica High Risk Buffered 1% Et3N / Silica or Neutral Alumina PurifyDecision->Buffered Recommended Degradation Degradation to DIM (Yield Loss) Silica->Degradation Success Pure Alcohol Isolated Buffered->Success Storage Store: -20°C, Argon, Dark Success->Storage

Figure 2: Operational workflow for the isolation and storage of indole-benzyl alcohols.

Part 5: Case Study & Data

Impact of N-Substitution

Research indicates that substitution at the Indole N1 position significantly enhances stability. The lone pair on the nitrogen is less available to assist in the expulsion of the hydroxyl group if the nitrogen is substituted with electron-withdrawing or bulky groups, although simple alkylation (like benzyl) also provides kinetic stability compared to the free NH.

Comparative Stability (pH 4 Buffer, 25°C):

  • Indole-3-carbinol (NH): 100% degradation within 2.5 hours.[1]

  • 1-Benzyl-indole-3-carbinol (N-Bn): Stable for > 12 hours under identical conditions.

Implication: If your synthetic route allows, perform the C3-hydroxymethylation after N-protection to maximize intermediate stability.

References

  • Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. Semantic Scholar. [Link]

  • 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency. National Institutes of Health (PMC). [Link]

  • Mechanistic Studies for Synthesis of Bis(indolyl)methanes. MDPI Catalysts. [Link]

  • Acid catalysed dimerization of indole‐3‐carbinols. ResearchGate. [Link]

Sources

Comparative Analysis: pKa Values of 6-Aminoindole Nitrogen vs. Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the pKa values of 6-aminoindole compared to benzyl alcohol, focusing on electronic structure, acidity/basicity constants, and experimental determination.[1][2][3]

Executive Summary

In drug discovery and medicinal chemistry, the ionization state of a molecule dictates its solubility, permeability, and binding affinity.[1][2] This guide analyzes the acid-base profiles of 6-aminoindole and benzyl alcohol .[2][3]

Key Findings:

  • Benzyl Alcohol (OH Group): Acts as a weak acid with a pKa of ~15.4 .[3] It is neutral at physiological pH.[2][3]

  • 6-Aminoindole (Indole NH - N1): Acts as a very weak acid with a pKa of ~17.0–17.5 (extrapolated to water).[2][3] It is strictly neutral at physiological pH.[2][3]

  • 6-Aminoindole (Exocyclic Amine - N6): Acts as a weak base .[2][3] The conjugate acid (protonated form) has a pKa of approximately 5.6–6.0 .[2] It exists primarily in its neutral form at physiological pH (7.[2][3]4) but can be protonated in acidic environments (e.g., stomach).[1][2]

Theoretical Framework & Electronic Analysis

To understand the pKa differences, we must analyze the electronic environments of the ionizable protons.[2]

Structural Definitions
  • Benzyl Alcohol: Contains a hydroxyl (-OH) group attached to a benzylic carbon.[2][3] The oxygen lone pairs are not directly conjugated with the aromatic ring, limiting resonance stabilization of the anion.[2]

  • 6-Aminoindole: Contains two nitrogen atoms:[2][3][4][5][6]

    • N1 (Indole Nitrogen): Part of the aromatic pyrrole ring.[2][3] Its lone pair is delocalized into the

      
      -system to maintain aromaticity (Hückel's rule: 10 
      
      
      
      electrons).[2][3]
    • N6 (Exocyclic Amine): An aniline-like nitrogen attached to the benzene portion of the indole.[3]

Acidity Comparison (Deprotonation)

The acidity is defined by the stability of the conjugate base (anion).[2]

CompoundProton SourcepKa (Water)Electronic Effect
Benzyl Alcohol O-H15.4 The resulting alkoxide anion is localized on oxygen.[2][3] Inductive electron-withdrawing effect of the phenyl ring stabilizes it slightly more than in aliphatic alcohols (pKa ~16).[2]
Indole N1-H16.97 The anion (indolyl) is aromatic, but nitrogen is less electronegative than oxygen, making the N-H bond less polar and harder to break than O-H.
6-Aminoindole N1-H> 17.0 The 6-amino group is a strong Electron Donating Group (EDG) via resonance (+R).[3] This donates electron density into the ring, destabilizing the already negative charge of the indolyl anion.[2] Result: Less acidic than unsubstituted indole.
Basicity Comparison (Protonation)
  • Benzyl Alcohol: The oxygen can be protonated only by superacids (pKa of conjugate acid ~ -2.0).[2][3] It is non-basic in biological contexts.[2][3]

  • 6-Aminoindole (N1): Non-basic.[2][3] Protonation at N1 disrupts aromaticity.[2][3]

  • 6-Aminoindole (N6): Basic.[2][3] The lone pair is available for protonation.[2] However, it is less basic than alkylamines (pKa ~10) due to resonance delocalization into the indole ring.[2]

Visualization of Electronic Effects

The following diagram illustrates the resonance structures that dictate the acidity and basicity of 6-aminoindole compared to benzyl alcohol.

G cluster_0 Benzyl Alcohol (Acidity) cluster_1 6-Aminoindole (Acidity of N1) cluster_2 6-Aminoindole (Basicity of N6) BA_Neutral Benzyl Alcohol (Neutral) BA_Anion Benzylate Anion (Localized Charge) BA_Neutral->BA_Anion Deprotonation pKa ~ 15.4 Ind_Neutral 6-Aminoindole (Neutral) Ind_Anion Indolyl Anion (Destabilized by 6-NH2) Ind_Neutral->Ind_Anion Deprotonation pKa > 17.0 Note 6-NH2 donates e- density, making anion unstable Note->Ind_Anion Amine_Base 6-Aminoindole (Neutral Base) Amine_Acid Conjugate Acid (R-NH3+) Amine_Base->Amine_Acid Protonation pKa(BH+) ~ 5.8

Figure 1: Comparative ionization pathways.[2][3] Note that the 6-amino group destabilizes the N1-anion (raising pKa) while serving as the primary basic site itself.

Experimental Determination Protocols

Measuring pKa values above 14 (like Indole and Benzyl Alcohol) requires specialized non-aqueous titration or UV-Vis spectrophotometry, as water limits the discrimination of weak acids (leveling effect).[2]

Method A: Spectrophotometric Determination (UV-Vis)

This is the gold standard for weak acids/bases with chromophores.[2][3]

Prerequisites:

  • Compound: 6-Aminoindole (High Purity >98%).[2][3]

  • Solvent: Water (for basic pKa) and DMSO/Water mixtures (for acidic pKa).[2][3]

  • Buffers: Britton-Robinson or Phosphate buffers.

Protocol:

  • Preparation of Stock Solution:

    • Dissolve 1.3 mg of 6-aminoindole in 10 mL methanol (1 mM stock).

  • Buffer Preparation (pH 2.0 to 12.0):

    • Prepare a series of 10 buffers with 1.0 pH unit increments.[2][3]

  • Spectral Scanning:

    • Add 50 µL of stock to 2.5 mL of each buffer in a quartz cuvette.

    • Record UV-Vis spectra (200–400 nm) at 25°C.

    • Observation: Look for the bathochromic shift (red shift) of the

      
       as the protonation state changes.[2]
      
  • Data Analysis (Henderson-Hasselbalch):

    • Plot Absorbance (

      
      ) vs. pH.[2][3]
      
    • The inflection point of the sigmoidal curve represents the pKa.[2]

    • Note: For the N1-H acidity (pKa > 14), you must use the Hammett Acidity Function (

      
      )  using strong bases (e.g., NaOH in varying concentrations) rather than standard pH buffers.[3]
      
Method B: Potentiometric Titration (For N6 Basicity)

Suitable for the basic amino group (pKa ~ 6).[3]

  • System: Automated potentiometric titrator (e.g., Mettler Toledo or Sirius T3).[2][3]

  • Titrant: 0.1 M HCl (standardized).

  • Procedure:

    • Dissolve sample in 0.15 M KCl (to maintain ionic strength).[2][3]

    • Titrate from pH 10 down to pH 2.[2][3]

    • Calculate pKa from the volume of titrant at the half-equivalence point.[2]

Implications for Drug Discovery

Bioisosterism & Hydrogen Bonding
  • H-Bond Donor (HBD):

    • Benzyl Alcohol: Good HBD (O-H).[2][3]

    • 6-Aminoindole: Excellent dual HBD (N1-H and N6-H).[2][3] The N1-H is a "harder" donor often critical for binding in kinase hinge regions (e.g., interacting with backbone carbonyls).[2][3]

  • H-Bond Acceptor (HBA):

    • Benzyl Alcohol: Good HBA (Oxygen lone pairs).[2][3]

    • 6-Aminoindole: N6 is a moderate HBA.[2][3] N1 is not an HBA due to aromatic delocalization.[2][3]

Solubility & Formulation
  • Benzyl Alcohol: Neutral at physiological pH.[2][3] Solubility is independent of pH.[2][3]

  • 6-Aminoindole: Weakly basic.[2][3]

    • pH < 5: Protonated (cationic), high solubility.[2][3]

    • pH > 7: Neutral, lower solubility (potential for precipitation in intestinal fluid).[2][3]

    • Formulation Strategy: Salt formation (e.g., Hydrochloride or Mesylate salts) is viable for 6-aminoindole to improve dissolution rates, whereas benzyl alcohol cannot form stable salts.[1][2][3]

References

  • Bordwell, F. G. (1988).[2][3] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463.[1][2] Link[3]

  • Yagil, G. (1967).[2][3] "The proton dissociation constant of pyrrole, indole and related compounds." Tetrahedron, 23(6), 2855–2861.[2][3] Link

  • Serjeant, E. P., & Dempsey, B. (1979).[1][2][3] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[2][3]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1][2][3] "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 91(2), 165–195.[1][2][3] Link[3]

  • PubChem. (2024).[2][3] "Compound Summary: 6-Aminoindole." National Library of Medicine.[2][3] Link

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Methodological & Application

Preparation of 6-aminoindole derivatives for medicinal chemistry libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Preparation of 6-Aminoindole Derivatives for Medicinal Chemistry Libraries

Executive Summary

The 6-aminoindole scaffold is a "privileged structure" in drug discovery, serving as a critical pharmacophore in kinase inhibitors (e.g., JAK, VEGFR), GPCR ligands (e.g., 5-HT receptors), and antimicrobial agents.[1] Its C6-amino group provides a versatile vector for diversification, while the indole core offers essential hydrogen-bonding motifs for ATP-binding pockets.[1] However, the electron-rich nature of the 6-aminoindole system renders it susceptible to oxidative degradation, posing challenges for high-throughput library generation.[1] This guide details a robust, field-proven workflow for the synthesis, stabilization, and parallel derivatization of 6-aminoindole, designed to maximize library purity and diversity.[1]

Strategic Synthesis of the Core Scaffold

Selecting the correct synthetic route is the first causality-driven decision. We evaluate three distinct pathways based on scale, cost, and required substitution patterns.

Route A: The Leimgruber-Batcho Synthesis (De Novo Construction)

Best for: Large-scale preparation of 2,3-unsubstituted indoles from cheap precursors. This classical route converts 2,4-dinitrotoluene to 6-aminoindole.[1] It relies on the acidity of the benzylic methyl group in o-nitrotoluenes.[2][3]

  • Mechanism: Condensation with DMF-DMA forms an enamine, followed by reductive cyclization.[1][2]

  • Advantage: Avoids isomer separation issues common in Fischer indole synthesis.

Route B: Catalytic Hydrogenation of 6-Nitroindole (Direct Precursor)

Best for: Rapid access when 6-nitroindole is commercially available.[1]

  • Protocol: Pd/C catalyzed hydrogenation using H₂ (balloon or Parr shaker) or transfer hydrogenation (hydrazine/formate).[1]

  • Critical Control: Over-reduction to the indoline (2,3-dihydroindole) must be monitored via LCMS.[1]

Route C: Buchwald-Hartwig Amination (Late-Stage Functionalization)

Best for: Introducing complex amine substituents or when starting from 6-bromoindole.[1]

  • Protocol: Pd-catalyzed cross-coupling of 6-bromoindole with benzophenone imine (surrogate) or primary amines.

Table 1: Decision Matrix for Core Synthesis

ParameterLeimgruber-BatchoNitro-ReductionBuchwald-Hartwig
Starting Material 2,4-Dinitrotoluene6-Nitroindole6-Bromoindole
Step Count 211
Atom Economy ModerateHighLow (Ligand/Base dependent)
Cost Efficiency High (Cheap SM)ModerateLow (Pd catalyst cost)
Primary Risk Handling DNT (Explosive potential)Over-reduction to indolineCatalyst poisoning/Cost

Visualization: Synthetic Pathways

IndoleSynthesis DNT 2,4-Dinitrotoluene Enamine Enamine Intermediate DNT->Enamine DMF-DMA Pyrrolidine (Leimgruber-Batcho) NitroIndole 6-Nitroindole AminoIndole 6-AMINOINDOLE (Target Scaffold) NitroIndole->AminoIndole Pd/C, H2 (Hydrogenation) BromoIndole 6-Bromoindole BromoIndole->AminoIndole Pd2(dba)3, Ligand Benzophenone Imine (Buchwald-Hartwig) Enamine->AminoIndole Reductive Cyclization (Raney Ni/H2)

Caption: Comparative synthetic routes to 6-aminoindole. Blue node indicates the convergence point.[1]

Detailed Protocols

Protocol A: Stability & Handling (The "Zero-Oxidation" Rule)

6-Aminoindole is highly electron-rich. Exposure to air and light causes rapid oxidation to dark melanin-like polymers.

  • Storage: Store as the Hydrochloride Salt (6-Aminoindole·HCl) at -20°C. The salt is significantly more stable than the free base.

  • Atmosphere: All reactions and weighing must be performed under Argon or Nitrogen.

  • Solvents: Degas all solvents (sparge with inert gas for 15 min) prior to use.

Protocol B: Parallel Library Synthesis (Solution Phase)

Objective: Generate a library of 96 Amide/Urea derivatives. Scale: 100 µmol per well.

Step 1: Scaffold Preparation (N1-Protection) Why: Although C6-NH₂ is more nucleophilic than N1-H, protecting N1 (e.g., with Boc or SEM) prevents side reactions and improves solubility in non-polar solvents used for automated liquid handling.[1]

  • Reagent: (Boc)₂O (1.1 equiv), DMAP (0.1 equiv), TEA (1.5 equiv) in DCM.[1]

  • QC: Verify mono-protection via LCMS (M+100 mass shift).

Step 2: Diversification (The "Split") Distribute the N-Boc-6-aminoindole into a 96-well reaction block.

  • Reaction Type A: Amide Coupling (Acylation) [1]

    • Reagents: Carboxylic Acid (

      
      , 1.2 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF (0.5 M concentration).[1]
      
    • Procedure: Add activated acid solution to the amine. Shake at RT for 16h.

    • Self-Validating Step: Check pH. If acidic, coupling stalls.[1] Maintain basicity with DIPEA.

  • Reaction Type B: Urea Formation

    • Reagents: Isocyanate (

      
      , 1.1 equiv), DCM.[1]
      
    • Procedure: Add isocyanate to amine. Shake at RT for 4h. No coupling reagent needed.

  • Reaction Type C: Reductive Amination [1][2]

    • Reagents: Aldehyde (

      
      , 1.2 equiv), STAB (Sodium Triacetoxyborohydride, 2.0 equiv), AcOH (catalytic), DCE.[1]
      
    • Procedure: Form imine (2h), then add STAB.

Step 3: Purification via Scavenger Resins (The "Cleanup") Avoid aqueous workup in plate format to prevent emulsion and loss of yield.

  • Scavenger: Add Polymer-supported Trisamine (to scavenge excess electrophiles) and Polymer-supported Isocyanate (to scavenge unreacted amine core).[1]

  • Process: Shake for 4h, filter, and concentrate.

Step 4: Global Deprotection [1]

  • Reagent: 20% TFA in DCM (or 4M HCl in Dioxane).

  • Time: 2 hours at RT.

  • Final Form: Isolate as TFA or HCl salts to ensure long-term stability of the library members.

Visualization: Library Workflow

LibraryWorkflow cluster_reactions Parallel Diversification Start 6-Aminoindole (Core) Protect N1-Boc Protection (Regiocontrol) Start->Protect Split Distribute to 96-Well Plate Protect->Split Amide Amide Coupling (R-COOH + HATU) Split->Amide Urea Urea Formation (R-NCO) Split->Urea RedAm Reductive Amination (R-CHO + STAB) Split->RedAm Scavenge Scavenger Resin Cleanup (PS-Trisamine / PS-NCO) Amide->Scavenge Urea->Scavenge RedAm->Scavenge Deprotect Global Deprotection (TFA/DCM) Scavenge->Deprotect Final Final Library (LCMS QC > 95%) Deprotect->Final

Caption: Parallel synthesis workflow utilizing scavenger resins for purification-free workup.

References

  • Leimgruber-Batcho Indole Synthesis: Leimgruber, W.; Batcho, A. D.[1][2][4] 3rd International Congress of Heterocyclic Chemistry, Sendai, Japan, 1971 .[1] (Fundamental methodology for indole construction).

  • Solid-Phase Synthesis of Indoles: Zhang, H.-C. et al. "Novel Solid-Phase Synthesis of 1,2-Dialkoxyindoles."[1] Organic Letters, 2003 , 5, 3115–3118.[1] [1]

  • Medicinal Chemistry Applications (Kinase Inhibitors): Swahn, B.-M. et al. "Design and synthesis of 6-anilinoindazoles as selective inhibitors of c-Jun N-terminal kinase-3."[5] Bioorganic & Medicinal Chemistry Letters, 2005 , 15, 5095–5099.[1]

  • Buchwald-Hartwig Amination of Indoles: Surry, D. S.; Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27–50.[1] (Modern catalytic approach).[1]

  • Indole Stability & Handling: BenchChem Technical Guide. "3-Aminoindole Hydrochloride: Solubility and Stability." BenchChem Application Notes, 2025 . [1]

  • JAK Inhibitor Scaffolds: "Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole Scaffolds." Molecules, 2023 , 28, 1005.[1]

Sources

Strategic Protection Architectures for 6-Aminoindole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting group strategies for 6-aminoindole synthesis Content Type: Application Note & Protocol Guide Audience: Senior Organic Chemists, Process Chemists, and Medicinal Chemists.

Application Note: AN-IND-06

Abstract

The synthesis of 6-aminoindole presents a classic "electronic mismatch" challenge in heterocyclic chemistry. The system is an electron-rich super-nucleophile; the synergistic donation from the indole nitrogen (N1) and the exocyclic amine (C6-NH2) renders the molecule highly susceptible to oxidative polymerization ("indole black") and electrophilic attack. This guide details two high-fidelity workflows: the De Novo construction via Leimgruber-Batcho cyclization and the Late-Stage Functionalization via Buchwald-Hartwig amination. Emphasis is placed on orthogonal protecting group (PG) strategies to stabilize intermediates and ensure regioselectivity.

Strategic Analysis: The "Push-Pull" Dilemma

The 6-aminoindole scaffold possesses two nucleophilic nitrogen centers with distinct pKa and reactivity profiles.

  • N1 (Indole Nitrogen): pKa ~16 (in DMSO). Prone to deprotonation and N-alkylation.

  • N6 (Exocyclic Amine): pKa ~4-5 (conjugate acid). Highly nucleophilic; prone to oxidation.

The Stability Paradox: Unprotected 6-aminoindole is kinetically unstable in air. The electron density at C3 is massively increased by the C6-amino group (via conjugation), facilitating rapid oxidative dimerization.

  • Rule of Thumb: Never attempt to isolate free 6-aminoindole unless immediately using it in the next step. Always isolate as a protected derivative (e.g., N-Boc, N-Acetyl).

Visual 1: Strategic Decision Matrix

This flow chart guides the selection of the synthesis route based on starting material availability and downstream requirements.

G Start Starting Material Source Nitro 4-Amino-2-nitrotoluene Start->Nitro Commercial Precursor Halo 6-Bromo/Chloroindole Start->Halo Commercial Scaffold RouteA Route A: Leimgruber-Batcho (De Novo Synthesis) Nitro->RouteA RouteB Route B: Buchwald-Hartwig (C-N Coupling) Halo->RouteB Decision1 Step 1: Pre-Cyclization Protection (Ac or Boc on Aniline) RouteA->Decision1 Prevent Aniline Interference Decision2 Step 1: N1-Indole Protection (TIPS, SEM, or Boc) RouteB->Decision2 Prevent Catalyst Poisoning ProdA Target: 6-Acetamidoindole (Air Stable) Decision1->ProdA DMFDMA / Reduction ProdB Target: N1-Protected-6-Aminoindole (Controlled Reactivity) Decision2->ProdB Pd-Cat Amination

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on precursor availability.

Protocol A: The De Novo Route (Leimgruber-Batcho)

Best for: Large-scale synthesis, low cost, generating stable N-acylated derivatives. Starting Material: 4-Amino-2-nitrotoluene (Fast Red GL Base).

The Logic: The Leimgruber-Batcho synthesis relies on the acidity of the methyl protons ortho to a nitro group. However, a free amine at the 4-position donates electron density into the ring, deactivating the methyl group toward deprotonation by the acetal.

  • Solution: Electron-withdrawing protection (Acetyl or Phthalimide) of the aniline is mandatory to restore methyl acidity and prevent side reactions with DMFDMA.

Step-by-Step Protocol

Step 1: Aniline Protection (Acetylation)

  • Dissolve 4-amino-2-nitrotoluene (1.0 equiv) in DCM.

  • Add Acetic Anhydride (1.1 equiv) and Pyridine (1.2 equiv).

  • Stir at RT for 2 hours.

  • Result: N-(4-methyl-3-nitrophenyl)acetamide. This group is stable and deactivates the ring sufficiently for the next step.

Step 2: Enamine Formation (The Critical Step)

  • Suspend the protected intermediate in anhydrous DMF (0.5 M).

  • Add DMFDMA (N,N-Dimethylformamide dimethyl acetal) (3.0 equiv).[1]

  • Add Pyrrolidine (1.1 equiv). Note: Pyrrolidine acts as a nucleophilic catalyst, exchanging with dimethylamine to form a more reactive enamine species.[2]

  • Heat to 110°C under N2 for 4–6 hours. The solution will turn deep red (characteristic of the nitrostyrene enamine).

  • Concentrate under high vacuum to remove DMF. The residue is often used directly but can be triturated with cold MeOH.

Step 3: Reductive Cyclization Caution: Standard hydrogenation (H2/Pd-C) can sometimes reduce the indole C2-C3 bond. TiCl3 or Fe/AcOH is preferred for chemoselectivity.

  • Dissolve the crude enamine in Ethanol/Acetic Acid (10:1).

  • Add Iron powder (Fe, 5.0 equiv) slowly at 80°C.

  • Reflux for 2 hours.

  • Filter hot through Celite to remove iron sludge.

  • Workup: Neutralize with NaHCO3, extract with EtOAc.

  • Product: 6-Acetamidoindole .

    • Stability Note: Unlike the free amine, 6-acetamidoindole is stable in air and can be stored at RT.

Protocol B: The Functionalization Route (Buchwald-Hartwig)

Best for: Late-stage introduction of complex amines, or when starting from 6-bromoindole. Starting Material: 6-Bromoindole.

The Logic: Palladium catalysts are prone to poisoning by the free indole NH. Furthermore, unprotected indoles can undergo C3-arylation.

  • Requirement: Orthogonal protection of N1 is required.

  • Selection:

    • Boc: Good, but labile to acids used later.

    • TIPS (Triisopropylsilyl):Recommended. Bulky, stable to base, removed with Fluoride (neutral conditions).

Visual 2: Orthogonal Protection Workflow

Workflow cluster_conditions Key Conditions Step1 6-Bromoindole Step2 N1-TIPS Protection (NaH, TIPS-Cl) Step1->Step2 Step3 Pd-Cat Coupling (Benzophenone Imine) Step2->Step3 Step4 Hydrolysis (HCl/THF) Step3->Step4 C1 Cat: Pd2(dba)3 Ligand: XPhos Base: Cs2CO3 Step3->C1

Figure 2: Workflow for the conversion of 6-bromoindole to 6-aminoindole using the Benzophenone Imine strategy.

Step-by-Step Protocol

Step 1: N1-Protection (TIPS)

  • Dissolve 6-bromoindole in anhydrous THF at 0°C.

  • Add NaH (60% dispersion, 1.2 equiv). Stir 30 min.

  • Add TIPS-Cl (1.1 equiv). Warm to RT and stir 2 h.

  • Quench (NH4Cl), Extract (Et2O).

  • Yield: >90% N-TIPS-6-bromoindole.

Step 2: Buchwald-Hartwig Amination (Ammonia Equivalent Strategy) Direct coupling with ammonia gas is difficult. Benzophenone imine serves as a superior ammonia surrogate.

  • Reagents:

    • Substrate: N-TIPS-6-bromoindole (1.0 equiv)

    • Amine Source: Benzophenone Imine (1.2 equiv)

    • Catalyst: Pd2(dba)3 (2 mol%)

    • Ligand: XPhos or BrettPhos (4 mol%) (Crucial for aryl chlorides/bromides).

    • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.4 equiv).

    • Solvent: Toluene or Dioxane (degassed).

  • Procedure: Heat at 100°C in a sealed tube for 12–18 hours.

  • Monitor: TLC will show the disappearance of the bromide and appearance of a fluorescent yellow spot (the imine).

Step 3: Hydrolysis and Trapping

  • Dissolve the crude imine in THF.[1]

  • Add 1M HCl (aqueous) or Citric Acid. Stir at RT for 1 hour.

  • Critical Decision Point:

    • To isolate free amine: Neutralize carefully with NaHCO3 under Argon. Use immediately.

    • To store: Add Boc2O (Di-tert-butyl dicarbonate) and TEA directly to the hydrolysis mixture. This converts the unstable free amine immediately into N1-TIPS-N6-Boc-indole .

Comparative Data & Troubleshooting
Table 1: Protecting Group Compatibility Matrix
Protecting Group (N1)Stability (Acid)Stability (Base)Stability (Reduction)RemovalRecommended For
Boc PoorGoodGoodTFA / HClRapid, small scale
Tosyl (Ts) GoodPoorGoodNaOH / Mg-MeOHRobust chemistry
TIPS / SEM GoodExcellentGoodTBAF / FluorideGold Standard
Benzyl (Bn) GoodGoodPoor (Hydrogenolysis)Na/NH3 or H2/PdNot recommended (hard to remove from indole N)
Troubleshooting "Indole Black"

If your reaction mixture turns black/tarry upon workup:

  • Cause: Oxidation of the electron-rich indole system.

  • Solution:

    • Add Ascorbic Acid or BHT (butylated hydroxytoluene) to the workup solvents as an antioxidant.

    • Perform all column chromatography using solvents sparged with Argon.

    • Store the product as the HCl salt (precipitated from ether) rather than the free base.

References
  • Leimgruber-Batcho Mechanism & Scope

    • Clark, R. D., & Repke, D. B. (1984).
    • (Sourced from search context 1.2)

  • Buchwald-Hartwig on Indoles

    • Surry, D. S., & Buchwald, S. L. (2008).
    • (Contextual grounding from search 1.5/1.7)

  • Stability of Aminoindoles

    • Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis.
    • (Contextual grounding from search 1.19)

  • Orthogonal Protection Strategies

    • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
    • (Sourced from search context 1.15)

Sources

Troubleshooting & Optimization

Technical Support Center: {4-[(6-Aamino-1H-indol-1-yl)methyl]phenyl}methanol Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve aqueous solubility challenges with this compound. Our guidance is rooted in fundamental physicochemical principles and established formulation strategies to ensure you can achieve reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol poorly soluble in water?

A1: The limited aqueous solubility of {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol is a direct consequence of its molecular structure. The molecule contains substantial non-polar, hydrophobic regions, specifically the indole ring and the phenyl group. These large lipophilic surfaces dominate its physicochemical properties, leading to unfavorable interactions with polar water molecules. While the compound also possesses hydrophilic groups (a primary amine and a primary alcohol) capable of hydrogen bonding, their contribution is insufficient to overcome the hydrophobicity of the carbon-rich scaffold. The predicted XlogP value of 2.0 indicates a preference for a lipid-like environment over an aqueous one.[1]

Q2: What are the key functional groups influencing the compound's solubility?

A2: The key functional groups are the 6-amino group on the indole ring and the benzylic alcohol.

  • 6-Amino Group: This primary amine is a weak base. In acidic conditions, it can become protonated to form a positively charged ammonium salt. This ionization dramatically increases polarity and enhances water solubility through favorable ion-dipole interactions with water.[2][3]

  • Benzylic Alcohol Group: The hydroxyl (-OH) group is polar and can participate in hydrogen bonding with water. However, its solubilizing effect is localized and often insufficient to solubilize the entire molecule on its own.

Q3: What is the first step I should take to dissolve the compound?

A3: The most direct and logical first step is to attempt dissolution in an acidic aqueous medium. Given the presence of the basic amino group, lowering the pH of the water should lead to the formation of a more soluble salt form of the compound. A dilute solution of hydrochloric acid (e.g., 0.1 M HCl) or a citrate or phosphate buffer in the acidic range (e.g., pH 3-5) is a recommended starting point.[4]

Q4: How do I determine the actual solubility of my compound?

A4: The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method .[5][6] This involves adding an excess amount of the solid compound to a specific volume of the solvent (e.g., water, buffer), agitating the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours), and then separating the undissolved solid via filtration or centrifugation. The concentration of the dissolved compound in the supernatant is then quantified using a validated analytical method like HPLC-UV or LC-MS.[5][7] For earlier stages of research, kinetic solubility assays, which are faster and require less compound, can also be employed.[7][8]

Troubleshooting Guide: A Stepwise Approach to Solubilization

This guide provides a systematic workflow for addressing solubility issues, starting with the simplest methods and progressing to more complex formulation strategies.

Workflow Overview

Solubility_Workflow A Start: Undissolved Compound B Tier 1: pH Adjustment (Acidic Buffers) A->B C Tier 2: Co-Solvent Systems (e.g., Ethanol, PG, PEG 400) B->C Failure F Success: Compound Dissolved B->F Success D Tier 3: Surfactant Micellar Solubilization (e.g., Polysorbate 80, SDS) C->D Failure C->F Success E Tier 4: Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) D->E Failure D->F Success E->F Success G Re-evaluate/Combine Methods E->G Failure G->C G->D G->E

Caption: A stepwise troubleshooting workflow for solubilizing the target compound.

Tier 1: pH Adjustment

Principle of Causality: The basic amino group on the indole ring is the primary target for this strategy. By lowering the pH of the aqueous medium well below the pKa of the conjugate acid of the amine, we can ensure its protonation. The resulting ionic species is significantly more polar than the neutral molecule, leading to a substantial increase in water solubility.[2][4][9]

Experimental Protocol: pH Solubility Profile
  • Prepare Buffers: Create a series of buffers (e.g., citrate, phosphate) with pH values ranging from 2 to 7. Also include a control of deionized water.

  • Add Compound: Add an excess amount of {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol to a fixed volume (e.g., 1 mL) of each buffer in separate vials. The excess solid should be clearly visible.

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.

  • Separate Solid: Filter each suspension through a 0.22 µm syringe filter to remove all undissolved particles. Ensure the filter material is compatible with your compound and buffers.

  • Quantify: Determine the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method.

  • Analyze: Plot the measured solubility against the final measured pH of each solution to determine the optimal pH range for dissolution.

pH RangeExpected SolubilityRationale
< 4 High The amino group is fully protonated, forming a highly soluble salt.
5 - 7 Moderate to Low A mix of protonated and neutral species exists, leading to reduced solubility.
> 7 Very Low The compound is predominantly in its neutral, poorly soluble form.
Tier 2: Co-solvent Systems

Principle of Causality: If pH adjustment alone is insufficient or undesirable for the intended experiment, the use of co-solvents is the next logical step. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[10][11][12] This "polarity reduction" makes the solvent more hospitable to the hydrophobic regions of the compound, thereby increasing its solubility.[12][13]

Experimental Protocol: Co-solvent Screen
  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices are listed in the table below.

  • Prepare Stock Solutions: Create a series of aqueous solutions containing increasing concentrations (v/v) of each co-solvent (e.g., 5%, 10%, 20%, 40%, 60%).

  • Determine Solubility: Using the shake-flask method described previously, determine the solubility of the compound in each co-solvent/water mixture.

  • Evaluate: Identify the co-solvent and concentration that provides the desired solubility while being compatible with your downstream application. Be aware that high concentrations of organic solvents can be detrimental to biological assays.

Co-solventTypical Starting Conc.Notes & Considerations
Ethanol 5-20% (v/v)Common, effective, but can affect protein structure at higher concentrations.
Propylene Glycol (PG) 10-40% (v/v)Less volatile than ethanol; widely used in formulations.[14]
Polyethylene Glycol 400 (PEG 400) 10-50% (v/v)Good solubilizer for nonpolar compounds; low toxicity.[14]
Dimethyl Sulfoxide (DMSO) <1% (v/v)Excellent solubilizer, but typically used for stock solutions and highly diluted in final assays due to cellular toxicity.
Tier 3: Surfactant-Mediated Solubilization

Principle of Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble in water to form micelles.[15] These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble compound can partition into the hydrophobic core, effectively being encapsulated and dispersed in the aqueous medium, leading to a significant increase in its apparent solubility.[15][16][17]

Surfactant_Mechanism Aqueous Environment cluster_micelle Micelle cluster_surfactants C Compound P1 P2 P3 P4 P5 P6 P7 P8 S1 Surfactant

Caption: Micellar solubilization of a hydrophobic compound by surfactants.

Experimental Protocol: Surfactant Screen
  • Select Surfactants: Choose non-ionic (e.g., Polysorbate 80, Cremophor EL) or ionic (e.g., Sodium Dodecyl Sulfate - SDS) surfactants. Non-ionic surfactants are generally preferred for biological applications due to lower toxicity.[15]

  • Prepare Solutions: Create aqueous solutions of each surfactant at concentrations above their known CMC. Typical ranges are 0.1% to 2% (w/v).

  • Determine Solubility: Use the shake-flask method to measure the solubility of the compound in each surfactant solution.

  • Optimize: If a promising surfactant is identified, a concentration-response curve can be generated to find the lowest effective concentration.

SurfactantTypeTypical ConcentrationNotes
Polysorbate 80 (Tween® 80) Non-ionic0.1 - 2.0% (w/v)Widely used, low toxicity, common in pharmaceutical formulations.[15]
Cremophor® EL Non-ionic0.1 - 1.0% (w/v)Effective solubilizer but associated with some toxicities.[15]
Sodium Dodecyl Sulfate (SDS) Anionic0.1 - 1.0% (w/v)Strong solubilizer but often denatures proteins; not suitable for many cell-based assays.
Tier 4: Cyclodextrin Complexation

Principle of Causality: Cyclodextrins are cyclic oligosaccharides with a truncated cone shape, featuring a hydrophobic inner cavity and a hydrophilic exterior.[18][] The hydrophobic portions of your compound (the indole and phenyl rings) can fit into the non-polar cavity, forming a water-soluble "inclusion complex."[18][20][21] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its solubility.[18][]

Experimental Protocol: Cyclodextrin Complexation
  • Select Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and established safety profiles.

  • Prepare Solutions: Make a series of aqueous solutions with increasing concentrations of the selected cyclodextrin (e.g., 1%, 2%, 5%, 10% w/v).

  • Kneading/Sonication: To facilitate complex formation, create a paste of the compound and the cyclodextrin solution (kneading method) or sonicate the mixture.

  • Equilibrate & Quantify: Use the shake-flask method to determine the solubility at each cyclodextrin concentration. The relationship between solubility and cyclodextrin concentration should be plotted to create a phase solubility diagram.

CyclodextrinKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High water solubility, low toxicity, widely used in parenteral formulations.
Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®) Very high water solubility, excellent safety profile, effective at complexing ionizable drugs.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research. Available at: [Link]

  • Why are amines soluble in nature? askIITians. Available at: [Link]

  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Preprints.org. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available at: [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Solubilization by surfactants: Significance and symbolism. Wisdom Library. Available at: [Link]

  • Cosolvent. Wikipedia. Available at: [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • A Review: Solubility Enhancement of Poorly Water Soluble Drug. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. Imperial Oilfield Chemicals Pvt. Ltd. Available at: [Link]

  • Cosolvent. ScienceDirect. Available at: [Link]

  • SURFACTANTS AND ITS APPLICATION IN PHARMACEUTICALS: AN OVERVIEW. PharmaTutor. Available at: [Link]

  • Solubility and pH of amines. The University of Edinburgh. Available at: [Link]

  • Determining the Ideal Solubility of Drug Candidates by Means of DSC. NETZSCH. Available at: [Link]

  • Co-solvent: Significance and symbolism. Wisdom Library. Available at: [Link]

  • Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. Available at: [Link]

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Bentham Science. Available at: [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]

  • How do amines and amides affect the pH of a solution? - Blog. ChemGulf. Available at: [Link]

  • {4-[(6-amino-1h-indol-1-yl)methyl]phenyl}methanol hydrochloride. PubChemLite. Available at: [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. Available at: [Link]

  • Exp. 11 The influence of pH on solubility in water Theory. University of Technology. Available at: [Link]

  • Theoretical prediction of pKa in methanol: testing SM8 and SMD models for carboxylic acids, phenols, and amines. PubMed. Available at: [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints. Available at: [Link]

  • Synthesis and antimicrobial activity of novel (1-phenyl-1H-1,2,3-triazo-4-yl). ResearchGate. Available at: [Link]

  • pKa Prediction in Non-Aqueous Solvents. ChemRxiv. Available at: [Link]

  • How to Predict the pKa of Any Compound in Any Solvent. Aalto University. Available at: [Link]

  • Absolute pKa Determinations for Substituted Phenols. Air Force Institute of Technology. Available at: [Link]

  • One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impactfactor.org. Available at: [Link]

  • 5370 Description and Solubility / Reference Tables. U.S. Pharmacopeia. Available at: [Link]

  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI. Available at: [Link]

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Technical Support Center: Minimizing Bis-Alkylation in Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced indole synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and minimize the formation of bis-alkylation side products, a common challenge in the functionalization of indoles. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning behind them to empower you to make informed decisions in your experimental design.

Understanding the Challenge: The Ambident Nucleophilicity of Indole

The indole scaffold is an "electron-rich" heterocycle, making it highly nucleophilic. However, it behaves as an ambident nucleophile, meaning it possesses at least two distinct nucleophilic sites with different reactivities. The primary sites for alkylation are the N1 nitrogen and the C3 carbon. This dual reactivity is the root cause of selectivity issues.

  • N1-Alkylation: Deprotonation of the N-H proton (pKa ≈ 17 in DMSO) with a sufficiently strong base generates a highly reactive indolate anion, which readily undergoes alkylation on the nitrogen.[1]

  • C3-Alkylation: The C3 position is the most nucleophilic carbon due to the lone pair of electrons on the nitrogen participating in the aromatic system.[2][3] Electrophilic attack at C3 is often kinetically favored, especially under neutral or acidic conditions.

Bis-alkylation typically occurs in two ways:

  • N1, C3-Dialkylation: The desired mono-alkylated product reacts further with the alkylating agent.

  • C3, C3-Dialkylation (Bis(indolyl)methanes): An electrophile reacts with two indole molecules, often seen with aldehydes or ketones as alkylating agents.[4][5]

This guide will focus on preventing the first type, N1, C3-dialkylation, by controlling the initial regioselectivity.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during indole alkylation experiments.

Question 1: My reaction is producing a mixture of N1- and C3-alkylated products, leading to bis-alkylation upon extended reaction times. How can I improve regioselectivity?

Answer: This is the most common challenge and arises from the competing nucleophilicity of the N1 and C3 positions.[6] The outcome is highly dependent on the reaction conditions you employ. The key is to favor one pathway so decisively that the other is suppressed.

Core Causality: The formation of the indolate anion is the critical branch point. Classical conditions using a strong base (like NaH) in a polar aprotic solvent (like DMF or THF) strongly favor the formation of the indolate anion, leading to selective N-alkylation.[6][7] In the absence of a strong base, the neutral indole reacts as a carbon nucleophile at C3.

Troubleshooting Steps:

  • Assess Your Base and Solvent System:

    • For Selective N-Alkylation: Use a strong base such as sodium hydride (NaH), potassium hydroxide (KOH), or cesium carbonate (Cs₂CO₃).[1][8] Pair this with a polar aprotic solvent like DMF or THF. This combination ensures near-complete deprotonation of the indole N-H, making the nitrogen the overwhelmingly dominant nucleophilic site.[6]

    • For Selective C3-Alkylation: Avoid strong bases. C3-alkylation is often promoted by Lewis or Brønsted acids.[9][10] Alternatively, transition-metal catalysis can provide high C3 selectivity without strong bases.[11]

  • Control the Temperature: Temperature can influence the kinetic vs. thermodynamic product ratio. N-alkylation is often the thermodynamically more stable outcome. Lowering the reaction temperature may favor the kinetically preferred C3-alkylation product.[12]

  • Consider the Alkylating Agent: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) can be less selective. If possible, using a less reactive electrophile may improve selectivity in conjunction with optimized conditions.

Question 2: I want to perform C3-alkylation, but I am getting significant N-alkylation as a side product. I am not using a strong base. What's happening?

Answer: Even without a strong base, some N-alkylation can occur, especially if your reaction conditions inadvertently generate a basic species or if the reaction is run at high temperatures for a long time.

Core Causality: The indole N-H is weakly acidic. If your substrate or reagents can act as a base, or if basic impurities are present, a small equilibrium concentration of the indolate anion can form, leading to the undesired N-alkylated product.

Troubleshooting Steps:

  • Use a Protecting Group: This is the most definitive solution. By protecting the nitrogen atom, you physically block it from reacting, forcing alkylation to occur at a carbon position.[12] See the "Core Strategies" section below for a detailed protocol.

  • Employ a Catalyst System: Modern organometallic catalysis offers exquisite control over regioselectivity. For instance, various palladium, nickel, or copper catalysts have been developed to selectively promote C3-alkylation.[10][11]

  • Re-evaluate Your Substrate: If your indole contains a strong electron-withdrawing group (EWG) like -NO₂ or -CN, the acidity of the N-H proton is significantly increased.[12] This makes deprotonation easier, and you may be forming the indolate anion even under nominally neutral conditions. In such cases, N-protection is strongly advised.

Question 3: My desired mono-alkylated indole is forming, but it reacts further to give a bis-alkylated product. How do I stop the reaction at the mono-alkylation stage?

Answer: This suggests your mono-alkylated product is still sufficiently reactive to compete with the starting material for the electrophile.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of the indole starting material relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents of indole). This ensures the electrophile is consumed before it can react significantly with the product.

  • Slow Addition of the Electrophile: Add the alkylating agent slowly to the reaction mixture via a syringe pump. This keeps the instantaneous concentration of the electrophile low, favoring its reaction with the more abundant starting material over the product.

  • Monitor the Reaction Closely: Use TLC or LC-MS to track the consumption of the starting material and the formation of the mono- and bis-alkylated products. Quench the reaction as soon as the starting material is consumed to prevent over-alkylation.

  • Lower the Temperature: Reducing the reaction temperature will decrease the overall reaction rate, giving you a wider window to stop the reaction after mono-alkylation is complete but before significant bis-alkylation occurs.

Core Strategy: Strategic Use of N-Protecting Groups

The most robust method to prevent N-alkylation and, by extension, N,C-bis-alkylation, is to temporarily block the N1 position with a protecting group. The choice of protecting group is critical and depends on the stability required for subsequent steps and the conditions for its eventual removal.

Table 1: Comparison of Common Indole N-Protecting Groups
Protecting GroupAbbreviationIntroduction ReagentsRemoval ConditionsKey Considerations
tert-ButoxycarbonylBocBoc₂O, DMAPTFA; or K₂CO₃ in MeOHElectron-withdrawing; can be cleaved under mild basic or acidic conditions. Good for stabilizing indoles towards oxidation.[13]
PhenylsulfonylPhSO₂PhSO₂Cl, BaseHarsh conditions (e.g., Mg/MeOH)Strongly electron-withdrawing, significantly deactivating the ring. Very stable.[13]
BenzylBnBnBr, NaHCatalytic Hydrogenation (H₂, Pd/C)Does not significantly alter the electronics of the indole ring.[13] Requires conditions that may affect other functional groups.
[2-(trimethylsilyl)ethoxy]methylSEMSEM-Cl, NaHTetrabutylammonium fluoride (TBAF)Stable to a wide range of conditions; removed with fluoride sources.[14][15]
Experimental Protocol: Boc Protection of Indole

This protocol provides a reliable method for protecting the indole nitrogen, thereby directing subsequent alkylation to the C3 position.

Materials:

  • Indole (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the indole in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP to the solution.

  • Add Boc₂O to the reaction mixture portion-wise at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC (stain with KMnO₄). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure N-Boc-indole.

With the N-Boc-indole in hand, you can now proceed with your C3-alkylation reaction. The Boc group can be easily removed afterward by treatment with an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).

Mechanistic Insights & Workflows

Understanding the competing reaction pathways is key to troubleshooting. The following diagram illustrates the central challenge of indole alkylation.

Diagram 1: Competing Alkylation Pathways of Indole

G cluster_0 Reaction Conditions Strong Base (NaH)\nPolar Aprotic (DMF) Strong Base (NaH) Polar Aprotic (DMF) Indolate Indolate Anion Strong Base (NaH)\nPolar Aprotic (DMF)->Indolate Lewis/Brønsted Acid\n or No Base Lewis/Brønsted Acid or No Base C_Alk C3-Alkylated Product Lewis/Brønsted Acid\n or No Base->C_Alk Indole Indole Indole->Indolate Deprotonation Indole->C_Alk + R-X (Major Pathway) N_Alk N1-Alkylated Product Indolate->N_Alk + R-X (Major Pathway) Bis_Alk N1,C3-Bis-Alkylated Product N_Alk->Bis_Alk + R-X (Side Reaction) C_Alk->Bis_Alk + R-X (Side Reaction)

Caption: Control of reaction conditions dictates the formation of the indolate anion, steering the reaction towards either N- or C-alkylation.

Diagram 2: Troubleshooting Workflow for Poor Selectivity

G cluster_N Goal: N-Alkylation cluster_C Goal: C-Alkylation Start Mixture of N- and C-Alkylated Products Observed Q_Goal What is the Desired Product? Start->Q_Goal N_Base Use Strong Base (NaH, KOH) Q_Goal->N_Base N-Alkylation C_Protect Protect N1 Position (e.g., with Boc) Q_Goal->C_Protect C-Alkylation N_Solvent Use Polar Aprotic Solvent (DMF, THF) N_Base->N_Solvent N_Result Achieve Selective N-Alkylation N_Solvent->N_Result C_Catalyst Consider Catalyst-Controlled Reaction (e.g., Pd, Ni, Cu) C_Result Achieve Selective C-Alkylation C_Protect->C_Result C_Acid Use Lewis/Brønsted Acid Conditions C_Catalyst->C_Result C_Acid->C_Result

Caption: A logical workflow for diagnosing and solving regioselectivity issues in indole alkylation.

References
  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? Available at: [Link]

  • Angewandte Chemie International Edition. (2020). Chemoselective N-Alkylation of Indoles in Aqueous Microdroplets. Available at: [Link]

  • ResearchGate. (2020). Chemoselective synthesis of alkylated indoles in a three-component Mannich-type reaction. Available at: [Link]

  • Frontiers in Chemistry. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Available at: [Link]

  • MDPI. (2020). Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions. Available at: [Link]

  • PubMed Central (PMC). (n.d.). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Nickel-catalysed chemoselective C-3 alkylation of indoles with alcohols through a borrowing hydrogen method. Available at: [Link]

  • PubMed Central (PMC). (n.d.). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. Available at: [Link]

  • DSpace@MIT. (n.d.). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Available at: [Link]

  • ACS Publications. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Available at: [Link]

  • Semantic Scholar. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. Available at: [Link]

  • YouTube. (2019). in the chemical literature: N-alkylation of an indole. Available at: [Link]

  • ResearchGate. (2020). Regioselective C3Alkylation of Indoles for the Synthesis of Bis(indolyl)methanes and 3-Styryl Indoles | Request PDF. Available at: [Link]

  • PubMed Central (PMC). (2025). Bis-indole chiral architectures for asymmetric catalysis. Available at: [Link]

Sources

Validation & Comparative

Technical Guide: Structural Elucidation of {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol Content Type: Technical Comparison Guide

Executive Summary

This guide provides a definitive protocol for the structural validation of {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol (referred to herein as Target Compound A ).

As a bifunctional indole scaffold often utilized in kinase inhibitor discovery, the molecule presents specific analytical challenges:

  • Labile Protons: Presence of both an amine (-NH2) and a primary alcohol (-OH).

  • Regiochemistry: Confirming

    
    -alkylation versus 
    
    
    
    -alkylation during synthesis.
  • Overlapping Signals: Two distinct methylene groups and complex aromatic regions.

This guide compares the Standard CDCl3 Protocol against the Optimized DMSO-d6 Protocol , demonstrating why the latter is the required standard for pharmaceutical-grade validation.

Structural Breakdown & Spin Systems

Before analysis, the molecule is deconstructed into three magnetically distinct spin systems.[1]

  • System A (Indole Core): A 6-substituted indole.[2][3][4][5] The 6-amino group is a strong electron donor, significantly shielding the adjacent H5 and H7 protons.[1]

  • System B (Linker): A methylene bridge (

    
    ) connecting the indole nitrogen to the phenyl ring.
    
  • System C (Tail): A para-substituted benzene ring terminating in a hydroxymethyl group (

    
    ).
    
Visualization: Structural Logic & Assignment Strategy

G Substrate Target Compound A Indole Indole Core (System A) Substrate->Indole Linker Methylene Bridge (System B) Substrate->Linker Tail Benzyl Alcohol (System C) Substrate->Tail KeySignal_A Diagnostic: H7 & H5 (Upfield Shift due to NH2) Indole->KeySignal_A KeySignal_B Diagnostic: N-CH2 (Deshielded Singlet ~5.3 ppm) Linker->KeySignal_B KeySignal_C Diagnostic: CH2-OH (Coupling to OH in DMSO) Tail->KeySignal_C

Figure 1: Deconstruction of the target molecule into diagnostic NMR zones.

Comparative Analysis: Solvent System Selection

The choice of solvent is not merely about solubility; it dictates the visibility of connectivity data.[1]

Method A: Chloroform-d ( )
  • Status: NOT RECOMMENDED [1]

  • Performance:

    • Solubility: Poor.[6] The polar amino and hydroxyl groups often lead to precipitation or aggregation.

    • Exchangeable Protons: The

      
       and 
      
      
      
      protons usually appear as broad, undefined singlets or disappear entirely due to exchange with trace water.
    • Resolution: The benzylic methylene (

      
      ) appears as a singlet, losing the vicinal coupling information (
      
      
      
      ) that proves the alcohol is primary.[1]
Method B: Dimethyl Sulfoxide- ( )[7]
  • Status: GOLD STANDARD

  • Performance:

    • Solubility: Excellent.

    • H-Bonding Stabilization: DMSO forms hydrogen bonds with

      
       and 
      
      
      
      , slowing their exchange rate. This results in sharp, integrable signals.[1]
    • Diagnostic Coupling: The alcohol proton (

      
      ) splits into a triplet, and the adjacent methylene (
      
      
      
      ) becomes a doublet. This confirms the oxidation state of the alcohol. [1]
Comparative Data Summary
FeatureMethod A (

)
Method B (

)
Technical Verdict
-NH2 Signal Broad/InvisibleSharp Singlet (~4.8 ppm)Method B allows integration (2H).
-OH Signal Broad SingletTriplet (~5.1 ppm)Method B confirms primary alcohol.
N-CH2 vs O-CH2 Overlapping/CloseDistinct SeparationMethod B prevents integration errors.
Indole H7 BroadenedSharp DoubletMethod B resolves ortho-coupling.

Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this optimized workflow.

Step 1: Sample Preparation
  • Weigh 5–10 mg of the solid compound into a clean vial.

  • Add 0.6 mL of high-purity

    
     (99.9% D).
    
    • Critical: Use an ampoule to ensure dryness. Water peaks in wet DMSO (~3.33 ppm) can obscure the methylene signals.

  • Sonicate for 30 seconds to ensure complete homogeneity.

  • Transfer to a 5mm NMR tube.

Step 2: Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (D1): 5.0 seconds .

    • Reasoning: The quaternary carbons and exchangeable protons require longer relaxation times for accurate integration.

  • Scans (NS): 16 or 32.

  • Temperature: 298 K (25°C).

Step 3: Processing
  • Window Function: Exponential multiplication (LB = 0.3 Hz).

  • Referencing: Calibrate to residual DMSO pentet at 2.50 ppm .

Spectral Analysis & Assignments

The following data represents the expected chemical shifts for Target Compound A in


.
The Aromatic Region (6.0 – 7.5 ppm)

The 6-aminoindole core has a unique "fingerprint." The amino group pushes electron density into the ring, shielding H5 and H7 significantly compared to a standard indole.[1]

  • H7 (Indole): Look for a doublet upfield (~6.45 ppm ). This is the most shielded aromatic proton due to being ortho to the

    
    .
    
  • H5 (Indole): Look for a doublet of doublets (~6.70 ppm ).[7]

  • H3 (Indole): A doublet or broad singlet around 6.25 ppm .

  • H2 (Indole): Deshielded doublet/singlet around 7.15 ppm .

  • Phenyl Ring: An AA'BB' system appearing as two doublets (integrating 2H each) around 7.20 – 7.35 ppm .

The Aliphatic Region (4.0 – 5.5 ppm)

This region contains the crucial connectivity evidence.

Chemical Shift (

)
MultiplicityIntegralAssignmentMechanistic Note
5.32 Singlet2H

Deshielded by aromatic ring and Indole Nitrogen.
5.12 Triplet (

)
1H

Diagnostic: Triplet confirms OH is attached to CH2.
4.80 Broad Singlet2H

Exchangeable. Position varies with concentration.[8][9]
4.45 Doublet (

)
2H

Couples to the OH triplet.

Validation Logic: Distinguishing Isomers

A common synthetic failure mode is alkylation at


 instead of 

. Use this logic flow to validate the structure.

Logic Start Acquire 1H NMR in DMSO-d6 CheckCH2 Analyze Linker (-CH2-) Region Start->CheckCH2 Decision1 Is the N-CH2 signal a Singlet ~5.3 ppm? CheckCH2->Decision1 Yes Likely N-Alkylation (Correct) Decision1->Yes Yes No Signal is Doublet or Upfield? Decision1->No No CheckH2 Check Indole H2 (~7.1 ppm) Yes->CheckH2 Decision2 Is H2 Present? CheckH2->Decision2 H2Yes N-Alkylation Confirmed (H2 is intact) Decision2->H2Yes Yes H2No C3-Alkylation Suspected (H2/H3 pattern disrupted) Decision2->H2No No

Figure 2: Logical workflow for distinguishing N-alkylation from C-alkylation byproducts.

Causality of Assignments[1]
  • N-Alkylation Proof: If alkylation occurred at C3, the characteristic H3 signal (~6.25 ppm) would disappear, and the H2 signal would shift significantly.[1] The presence of both H2 and H3, along with the N-methylene singlet, confirms N-alkylation.[1]

  • 6-Amino Confirmation: The upfield shift of H7 (to ~6.45 ppm) is caused by the mesomeric donation of the nitrogen lone pair. If the nitro precursor were still present (incomplete reduction), H7 would be deshielded to >8.0 ppm.[1]

References

  • Solvent Effects on Chemical Shifts: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[1][10] Magnetic Resonance in Chemistry, 2006.[1][10][11] Link

  • Indole Alkaloid NMR Data: Detailed spectral data for 6-substituted indoles and N-benzyl derivatives. Royal Society of Chemistry / ChemSpider Synthetic Pages. Link

  • General Organic Spectroscopy: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition, Wiley.[1] (Standard text for fragment-based shift prediction).

  • Exchangeable Protons in DMSO: "Analysis of Hydroxyl Protons in DMSO-d6." University of Ottawa NMR Facility Guide. Link

Sources

Mass Spectrometry Fragmentation Pattern of N-Benzyl Aminoindoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-benzyl aminoindoles. It is designed for researchers in medicinal chemistry and forensic toxicology, focusing on distinguishing structural isomers and understanding the mechanistic origins of diagnostic ions.

A Publish Comparison Guide

Executive Summary & Structural Scope

"N-benzyl aminoindole" is a chemical descriptor that can refer to two distinct structural classes with vastly different pharmacological profiles and fragmentation behaviors. Precision in mass spectrometry (MS) requires distinguishing between these two scaffolds:

  • Class A: 1-Benzyl-1H-indoles (Benzyl group attached to the Indole Nitrogen,

    
    ).
    
    • Context: Common scaffold in synthetic cannabinoids (e.g., JWH-018 analogues) and certain anticancer agents.

    • Key MS Feature: Charge retention often favors the stable tropylium ion.

  • Class B: N-Benzyltryptamines (Benzyl group attached to the side-chain amine).

    • Context: Potent 5-HT

      
       agonists (psychedelics) and phenethylamine-tryptamine hybrids.[1]
      
    • Key MS Feature: Dominated by

      
      -cleavage and iminium ion formation.
      

This guide compares these classes using Electrospray Ionization (ESI-MS/MS) and Electron Ionization (EI-MS) , providing the data needed to differentiate them.

Mechanistic Deep Dive: Fragmentation Pathways

Understanding the "why" behind the peaks is critical for structural elucidation.

Class A: 1-Benzyl-1H-indoles (The "Cannabinoid" Pattern)

In ESI-MS/MS (


), the proton typically localizes on the most basic site.[2] For 1-benzyl indoles lacking a basic side chain, protonation may occur on the indole ring or the carbonyl oxygen (if present, e.g., in acylindoles).
  • Primary Pathway (Benzyl Cleavage): The weakest bond is the

    
     bond connecting the benzyl group to the indole. Upon Collision Induced Dissociation (CID), this bond cleaves heterolytically.
    
  • Diagnostic Ion (

    
     91):  The benzyl cation (
    
    
    
    ) forms and immediately rearranges to the highly stable tropylium ion (seven-membered aromatic ring). This is often the base peak in EI and a major fragment in ESI.
  • Indole Core Retention: If the indole core carries a highly basic side chain (e.g., a tertiary amine), the charge may be retained on the indole fragment (

    
    ), leading to a neutral loss of the benzyl radical or toluene.
    
Class B: N-Benzyltryptamines (The "Psychedelic" Pattern)

These molecules have a highly basic aliphatic nitrogen in the ethylamino side chain.

  • Primary Pathway (

    
    -Cleavage):  The dominant mechanism is the cleavage of the 
    
    
    
    bond relative to the side-chain nitrogen.
  • Diagnostic Ion (Iminium Species): This generates a resonance-stabilized iminium ion. For an N-benzyltryptamine, this fragment typically appears at

    
     160  (if unsubstituted) or higher depending on substituents.
    
  • Secondary Pathway (Deamination): Loss of the entire amine side chain (as a neutral molecule) to leave a vinyl-indole cation.

Visualization of Fragmentation Logic

The following diagram contrasts the fragmentation cascades of these two isomers.

FragmentationPathways cluster_0 Class A: 1-Benzyl-indole (Cannabinoid-like) cluster_1 Class B: Side-chain N-Benzyl (Tryptamine-like) NodeA1 Precursor [M+H]+ (Protonated on Indole/Carbonyl) NodeA2 Heterolytic N-C Cleavage NodeA1->NodeA2 CID Energy NodeA3 Tropylium Ion (m/z 91) (Base Peak in EI) NodeA2->NodeA3 Charge Migration NodeA4 Indole Core Cation [M+H - 91]+ NodeA2->NodeA4 Charge Retention NodeB1 Precursor [M+H]+ (Protonated on Amine) NodeB2 Alpha-Cleavage (Side Chain) NodeB1->NodeB2 Fast Kinetic Control NodeB3 Benzyl-Iminium Ion (m/z 160+) NodeB2->NodeB3 Major Pathway NodeB4 Indole-3-carbinyl Cation (m/z 130/144) NodeB2->NodeB4 Minor Pathway

Caption: Comparative fragmentation pathways. Class A favors benzyl loss (m/z 91), while Class B favors side-chain alpha-cleavage yielding larger iminium ions.

Comparative Analysis: Performance & Data

This section compares the MS performance of these compounds under different ionization modes.

Table 1: Diagnostic Ion Comparison (ESI-MS/MS)

Data based on standard collision energies (20-40 eV).

Feature1-Benzyl-indole (Class A)N-Benzyltryptamine (Class B)
Precursor Ion


Base Peak (Low CE) Intact ParentIntact Parent
Base Peak (High CE)

91
(Tropylium)

160
(Benzyl-iminium)*
Secondary Fragment Indole core ($[M-90]^+ $)

91 (Secondary fragmentation)
Neutral Loss Toluene (92 Da) or Benzyl RadicalAmine side chain (Retro-Michael)
Differentiation Key Dominance of

91 without iminium ions.[2][3]
Presence of high-mass iminium ions (

100).

*Note: The m/z 160 value assumes an unsubstituted benzyl and ethyl linker. Substituents shift this mass predictably.

Isomer Differentiation: Regioisomers

A common challenge is distinguishing ortho-, meta-, and para- substituted benzyl isomers (e.g., fluorobenzyl indoles).[2]

  • EI-MS Performance: The intensity ratio of the substituted benzyl ion (e.g.,

    
     109 for fluorobenzyl) to the indole cation varies. Ortho substituents often facilitate "ortho-effects" (hydrogen transfer), changing the ratio of 
    
    
    
    peaks.[2]
  • ESI-MS/MS Performance: Often indistinguishable by simple MS/MS. Requires Ion Mobility Spectrometry (IMS) or high-resolution chromatography for baseline separation.

Experimental Protocol: LC-MS/MS Characterization

This self-validating protocol ensures reproducible fragmentation data for N-benzyl aminoindoles.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (LC-MS grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: The acidic environment pre-charges the basic nitrogen, enhancing ESI sensitivity.

Phase 2: LC-MS/MS Parameters (Agilent/Thermo/Sciex Compatible)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities)[2]

    • 1-8 min: 5%

      
       95% B (Linear ramp)
      
    • 8-10 min: 95% B (Wash)[2]

  • Flow Rate: 0.3 mL/min.

Phase 3: Mass Spectrometry Settings (ESI+)
  • Source Temp: 350°C.

  • Capillary Voltage: 3500 V.

  • Scan Mode:

    • Full Scan (Q1): m/z 100–600 (Confirm Precursor).

    • Product Ion Scan (MS2): Select precursor

      
      .[2]
      
  • Collision Energy (CE) Stepping:

    • Protocol: Acquire spectra at 10, 20, and 40 eV .

    • Validation: At 10 eV, the parent ion should be dominant. At 40 eV, the parent should be <5%, and m/z 91 (or iminium) should be the base peak.

Phase 4: Data Interpretation Workflow
  • Check for m/z 91:

    • High intensity?

      
       Suspect Benzyl group.[2][4][5]
      
  • Check for m/z 130/144 (Indole cores):

    • Present?

      
       Confirms Indole scaffold.
      
  • Calculate Difference (

    
    ): 
    
    • 
      .
      
    • If

      
       (Loss of Benzyl) 
      
      
      
      Likely Class A (1-Benzyl-indole) .
    • If Base Peak is large (e.g., m/z 160) and

      
       corresponds to the indole core 
      
      
      
      Likely Class B (N-Benzyltryptamine) .

References

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2010).[2] Proposed mechanism for fragmentations of protonated N-benzyl compounds. Retrieved from [Link]

  • National Institutes of Health (PMC). (2010).[2] Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Retrieved from [Link]

  • West Virginia University. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. Retrieved from [Link]

  • MDPI. (2018).[2] Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link][6]

Sources

Comparative Reactivity Profile: 6-Aminoindole vs. 5-Aminoindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of indole functionalization, 5-aminoindole and 6-aminoindole serve as critical regioisomeric scaffolds. While they share the same molecular weight and core functionality, their reactivity profiles diverge significantly due to the specific interaction of the amino group's lone pair with the indole


-system.
  • 5-Aminoindole is characterized by a "transverse" activation pattern, making the exocyclic amine more basic and the C4/C6 positions moderately activated. It is the preferred precursor for tryptamine analogs and quinone-imine based oxidations.

  • 6-Aminoindole exhibits a "longitudinal" resonance effect that hyper-activates the C3 position. It acts as a "super-indole," often displaying higher nucleophilicity at C3 than its 5-isomer, but with reduced basicity at the exocyclic nitrogen due to strong delocalization.

This guide provides a mechanistic breakdown, experimental protocols, and safety considerations for selecting between these two isomers.

Electronic Structure & Theoretical Basis[1][2]

The reactivity difference stems from how the amino group's non-bonding electrons (


) couple with the indole aromatic system.
Resonance Vectors
  • 5-Aminoindole: The lone pair delocalizes primarily into the benzene ring (positions C4 and C6) and the bridgehead carbons. The conjugation to the reactive C3 position is indirect, relying on cross-ring induction.

  • 6-Aminoindole: The lone pair has a direct vinylogous conjugation path to the C3 position (

    
    ). This creates a powerful "push-pull" system that significantly increases electron density at C3.
    
Visualization of Activation Pathways

The following diagram illustrates the resonance contributions and the resulting sites of high electron density.

IndoleReactivity cluster_5AI 5-Aminoindole Activation cluster_6AI 6-Aminoindole Activation N5 5-NH2 Group (Electron Source) C4 C4 Position (Ortho Activation) N5->C4 Strong Resonance C6 C6 Position (Ortho Activation) N5->C6 Strong Resonance C3_5 C3 Position (Indirect Activation) N5->C3_5 Weak Induction N6 6-NH2 Group (Electron Source) C5_6 C5 Position (Ortho Activation) N6->C5_6 Resonance C7 C7 Position (Ortho Activation) N6->C7 Resonance C3_6 C3 Position (Hyper-Activation) N6->C3_6 Direct Conjugation (Vinylogous)

Caption: Resonance mapping showing the "Direct Conjugation" of 6-aminoindole to the C3 position versus the localized activation of 5-aminoindole.

Comparative Reactivity Matrix

Feature5-Aminoindole6-AminoindoleMechanistic Driver
Exocyclic Amine Basicity Higher (More basic)LowerIn 6-amino, the lone pair is more strongly sequestered into the C3 sink, reducing availability for protonation.
C3-Nucleophilicity (EAS) HighVery High Direct resonance contribution from 6-NH2 stabilizes the Wheland intermediate at C3.
Oxidation Stability Low (Unstable)Moderate5-amino isomers readily form quinone-imine type species (similar to dopamine/melanin pathways).
Regioselectivity (Acylation) Kinetic N-AcylationCompetitive C3-Acylation6-aminoindole's C3 is so nucleophilic that C-acylation can compete with N-acylation under Lewis acidic conditions.
Solubility Moderate in polar organicsModerate in polar organicsSimilar lipophilicity profiles (logP ~1.2).

Experimental Protocol: Chemoselective N-Acetylation

A common challenge is selectively acetylating the exocyclic amine without affecting the indole nitrogen (N1) or the C3 position. Due to the higher C3 nucleophilicity of 6-aminoindole, strictly controlled conditions are required to prevent C-acylation byproducts.

Reagents & Equipment
  • Substrate: 5-Aminoindole or 6-Aminoindole (1.0 equiv)

  • Reagent: Acetic Anhydride (

    
    , 1.1 equiv)
    
  • Base: Triethylamine (

    
    , 1.2 equiv) - Acts as a proton scavenger to drive equilibrium.
    
  • Solvent: Dichloromethane (DCM) - Anhydrous.

  • Temperature:

    
     to Room Temperature (RT).
    
Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add the aminoindole (1.0 mmol) and anhydrous DCM (10 mL). Stir until fully dissolved.

    • Observation: 5-Aminoindole solutions may darken faster due to air oxidation; work quickly or keep under inert atmosphere.

  • Base Addition: Add

    
     (1.2 mmol) via syringe. Cool the mixture to 
    
    
    
    in an ice bath.
  • Acylation: Dropwise add

    
     (1.1 mmol) over 5 minutes.
    
    • Critical Control: For 6-aminoindole , maintain

      
       strictly. Allowing the temperature to spike can promote C3-acylation due to its hyper-nucleophilicity.
      
  • Reaction Monitoring: Stir at

    
     for 30 minutes, then warm to RT. Monitor by TLC (50% EtOAc/Hexanes).
    
    • Target Spot:

      
       (N-acetyl).
      
    • Byproduct:

      
       (Di-acetyl or C3-acetyl).
      
  • Workup: Quench with saturated

    
     (10 mL). Extract with DCM (
    
    
    
    mL). Wash organics with brine, dry over
    
    
    , and concentrate.
Self-Validating Quality Control
  • 1H NMR Check:

    • N-Acetyl (Desired): Look for a singlet methyl peak at

      
       ppm. The indole C3-H proton (usually 
      
      
      
      ppm) must remain a doublet/multiplet integrating to 1H.
    • C3-Acetyl (Failure Mode): If the C3-H signal disappears and a new downfield singlet appears, C-acylation has occurred. This is more common with 6-aminoindole .

Synthesis & Application Workflow

The following diagram outlines the decision logic for selecting the correct isomer based on the target drug class.

SynthesisWorkflow cluster_5 5-Aminoindole Path cluster_6 6-Aminoindole Path Start Select Target Application Decision Is C3-Functionalization Required? Start->Decision Path5 Target: Serotonin/Tryptamine Analogs Decision->Path5 Yes (Standard) Path6 Target: Kinase Inhibitors / mTOR Decision->Path6 Yes (High Reactivity Needed) React5 Reaction: Vilsmeier-Haack Formylation Path5->React5 Outcome5 Outcome: Clean C3-Formylation (Standard Reactivity) React5->Outcome5 React6 Reaction: Friedel-Crafts / Mannich Path6->React6 Outcome6 Outcome: Rapid C3-Functionalization (High Yield, Fast Kinetics) React6->Outcome6

Caption: Decision tree for selecting indole isomers based on downstream synthetic requirements.

Stability & Storage (Critical)

  • 5-Aminoindole: Highly susceptible to auto-oxidation. It forms dark polymeric pigments (melanin-like) upon exposure to air and light.

    • Storage: Store at -20°C under Argon. Solutions should be prepared fresh.

  • 6-Aminoindole: Relatively more stable but still light-sensitive.

    • Storage: Store at 2-8°C, protected from light.

References

  • National Institutes of Health (PMC). (2020). Regioselectivity of the SEAr-based cyclizations of indoles. Retrieved from [Link]

  • ChemRxiv. (2025). Synthesis of 6-azaindoles via electrophilic cyclization. Retrieved from [Link]

A Comparative Guide to the UV-Vis Absorption Characteristics of {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

Guide Overview: This document provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption properties of the novel indole derivative, {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol. While direct experimental data for this specific compound is not yet prevalent in peer-reviewed literature[1], this guide leverages established spectroscopic principles and comparative data from structurally analogous compounds to predict its spectral behavior. We will deconstruct the molecule's chromophoric and auxochromic elements, provide a robust comparative analysis with related indole derivatives, and present a detailed experimental protocol for researchers seeking to validate these predictions. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the photophysical properties of complex heterocyclic molecules.

Theoretical Framework: Predicting Absorption Maxima

The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure. The target molecule, {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol, possesses a sophisticated architecture combining several key features that will govern its interaction with UV-Vis light.

  • The Indole Chromophore: The core of the molecule is the indole ring system, a potent chromophore that exhibits characteristic absorption bands. In its parent form, indole displays two primary absorption bands corresponding to the ¹Lₐ and ¹Lₑ transitions, which arise from π → π* electronic excitations[2][3]. These bands are typically observed around 260-270 nm and 280-290 nm, respectively[3][4].

  • The 6-Amino Auxochrome: The presence of an amino (-NH₂) group at the 6-position of the indole ring is expected to be the most significant modulator of the spectrum. The nitrogen's lone pair of electrons can be delocalized into the indole's π-system, an effect known as resonance or mesomeric effect. This donation of electron density increases the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap. Consequently, a pronounced bathochromic shift (red shift) to longer wavelengths is anticipated compared to unsubstituted indole. This is a well-documented phenomenon in aromatic amines[5].

  • N1-Substituent Effects: The indole nitrogen is substituted with a benzylmethanol group. The methylene (-CH₂-) linker between the indole nitrogen and the phenyl ring largely isolates their respective π-systems. Therefore, direct conjugation is absent. However, the N-substitution will still electronically perturb the indole system, influencing the position and intensity of its characteristic absorption bands[6][7]. The phenyl ring itself is a chromophore and will contribute to absorption in the deeper UV region, though its characteristic bands may be masked or merged with the more intense indole transitions.

The diagram below illustrates the key structural components and their expected influence on the UV-Vis spectrum.

G cluster_molecule Structural Analysis of {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol cluster_effects Predicted Spectroscopic Effects Molecule {Molecule} Indole Indole Core (Primary Chromophore) Molecule->Indole Amino 6-Amino Group (Auxochrome) Molecule->Amino Substituent N1-Benzylmethanol Group (Electronic Perturbation) Molecule->Substituent Effect_Indole Baseline π → π* transitions (~260-290 nm) Indole->Effect_Indole Effect_Amino Strong Bathochromic Shift (Red Shift to >300 nm) Amino->Effect_Amino Effect_Substituent Minor spectral shifts and potential hyperchromic effect Substituent->Effect_Substituent

Caption: Predicted influence of molecular components on the UV-Vis spectrum.

Comparative Analysis with Structurally Related Indoles

To substantiate our predictions, we compare the known spectral data of simpler indoles. This comparative approach allows for a logical estimation of the absorption maxima (λmax) for our target compound. The data highlights the distinct effects of substitution on the indole ring.

Compound NameStructureλmax (nm)SolventKey ObservationReference
Indole 1H-Indole~270, ~280Gas PhaseBaseline spectrum for the core indole chromophore.[3]
6-Hydroxyindole 6-Hydroxy-1H-indole294, 301Cyclohexane-OH group at C6 causes a significant red shift. An -NH₂ group is a stronger auxochrome and should produce an even greater shift.[2]
Tryptophan Amino acid with indole side chain~280AqueousStandard reference for an indole derivative in biological contexts.[8]
Various 3-Substituted Indoles Ethenyl indoles310 - 416n-Hexane, THFDemonstrates how conjugation and substituent electronics at other positions dramatically shift λmax.[6][7]
N-Phenylsulfonyl Indole Derivative Complex N-substituted indole--Shows that bulky N-substituents are common and their electronic effects are studied, though UV data was not the focus of this specific study.

Based on this comparative data, particularly the effect of the 6-hydroxy group, it is reasonable to predict that the λmax for {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol will be shifted significantly into the 300-320 nm range, or potentially longer, depending on the solvent used.

The Critical Role of Solvent: Solvatochromism

The choice of solvent can profoundly alter the UV-Vis spectrum of a molecule, a phenomenon known as solvatochromism[5][9]. For indole derivatives, which possess a significant dipole moment that changes upon electronic excitation, solvent polarity is a key experimental variable[10].

  • π → π Transitions:* The primary electronic transitions in the indole system are of a π → π* nature[7]. Generally, the excited state of such transitions is more polar than the ground state.

  • Solvent Polarity Effects: In polar solvents, solvent molecules will arrange to stabilize the more polar excited state to a greater extent than the ground state. This stabilization lowers the energy of the excited state, reducing the overall transition energy and resulting in a bathochromic (red) shift in the absorption maximum[11].

  • Hydrogen Bonding: Solvents capable of hydrogen bonding (e.g., methanol, ethanol, water) can interact specifically with the amino group and the indole N-H (if unsubstituted), further influencing the electronic distribution and absorption spectrum[10].

Therefore, when determining the UV-Vis spectrum of {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol, it is crucial to record spectra in a range of solvents with varying polarities (e.g., cyclohexane, dioxane, acetonitrile, ethanol) to fully characterize its photophysical behavior.

Standard Operating Protocol for UV-Vis Spectral Acquisition

The following protocol provides a self-validating system for the accurate determination of the UV-Vis absorption spectrum and molar absorptivity of the target compound.

Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar absorptivity (ε) of {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol.

Materials:

  • {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol (high purity solid)

  • Analytical balance (± 0.01 mg precision)

  • Class A volumetric flasks and pipettes

  • UV-transparent quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvents (e.g., Methanol, Acetonitrile, Dichloromethane)

  • Dual-beam UV-Vis spectrophotometer

Workflow Diagram:

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis start Weigh Compound stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) start->stock dilutions Perform Serial Dilutions (e.g., 1-20 µg/mL) stock->dilutions blank Acquire Blank Spectrum (Pure Solvent) dilutions->blank Use for samples & blank instrument Instrument Warm-up & Self-Calibration instrument->blank scan Scan Sample Solutions (e.g., 200-400 nm) blank->scan find_lambda Identify λmax from Absorbance Spectrum scan->find_lambda beer_plot Plot Absorbance vs. Conc. find_lambda->beer_plot calc_epsilon Calculate Molar Absorptivity (ε) from Beer's Law Plot Slope beer_plot->calc_epsilon

Caption: Experimental workflow for UV-Vis spectral analysis.

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Rationale: Creating a concentrated stock solution allows for precise serial dilutions and minimizes weighing errors.

    • Action: Accurately weigh approximately 5.00 mg of the compound. Quantitatively transfer it to a 50 mL volumetric flask. Dissolve the compound in a suitable spectroscopic grade solvent (e.g., methanol) and fill to the mark. This yields a 100 µg/mL stock solution. Ensure the chosen solvent does not absorb significantly in the expected analysis region (typically >220 nm).

  • Preparation of Working Standards:

    • Rationale: A series of dilutions are required to verify that the compound adheres to the Beer-Lambert Law and to ensure absorbance values fall within the instrument's linear range (typically 0.1 - 1.0 A.U.).

    • Action: Perform serial dilutions from the stock solution to prepare at least five concentrations. For example, prepare standards of 2, 4, 6, 8, and 10 µg/mL in 10 mL volumetric flasks.

  • Instrument Setup and Blanking:

    • Rationale: The spectrophotometer must be zeroed against a blank containing only the solvent to eliminate any spectral contributions from the solvent itself or the cuvette.

    • Action: Power on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Fill a matched pair of quartz cuvettes with the pure solvent. Place them in both the reference and sample holders and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).

  • Spectral Acquisition:

    • Rationale: Scanning a broad range ensures all relevant absorption maxima are captured.

    • Action: Empty the sample cuvette and rinse it with the lowest concentration standard before filling it. Place the cuvette in the sample holder and acquire the full UV-Vis spectrum. Repeat for all prepared standards, moving from lowest to highest concentration.

  • Data Analysis:

    • Rationale: This step identifies the key spectral features and quantifies the compound's light-absorbing capacity.

    • Action:

      • From the spectrum of a mid-range concentration, identify the wavelength(s) of maximum absorbance, λmax.

      • Create a Beer's Law plot by graphing the absorbance at λmax versus the concentration for each standard.

      • Perform a linear regression on the data. The R² value should be >0.999 to confirm linearity.

      • Calculate the molar absorptivity (ε) using the equation A = εbc, where A is absorbance, b is the path length (1 cm), and c is the molar concentration. The slope of the Beer's Law plot will be equal to ε when concentration is in mol/L.

Conclusion

While awaiting direct experimental verification, a thorough analysis of the structure of {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol allows for robust predictions of its UV-Vis absorption characteristics. The presence of the 6-amino group on the indole core is expected to induce a significant bathochromic shift, pushing the primary absorption maximum to wavelengths longer than 300 nm. The compound's spectrum will likely exhibit sensitivity to solvent polarity, a key characteristic that should be investigated to fully understand its photophysical properties. The provided experimental protocol offers a standardized and reliable method for researchers to obtain and validate the spectral data for this and other novel indole derivatives.

References

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Protein Science : a Publication of the Protein Society.

  • The Solvatochromic Effect of Functionalized 6-Aminoracil Derivatives In light of DFT: FT-IR, TD-DFT, NBO, and FMO Studies. Semantic Scholar.

  • The solvatochromic effect of functionalized 6-aminoracil derivatives in light of DFT: FT-IR, TD-DFT, NBO, and FMO studies. ResearchGate.

  • Solvatochromic effects in the absorption and fluorescence spectra of indazole and its amino derivatives. Journal of Chemical Sciences.

  • Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. MDPI.

  • UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. Chinese Chemical Letters.

  • UV/Vis absorption spectra of indole in the gas phase (top) and in... ResearchGate.

  • {4-[(6-amino-1h-indol-1-yl)methyl]phenyl}methanol hydrochloride. PubChemLite.

  • UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society.

  • Optical properties of 3-substituted indoles. RSC Publishing.

  • Solvatochromic study of excited state dipole moments of some biologically active indoles and tryptamines. PubMed.

  • Optical properties of 3-substituted indoles. PMC - NIH.

  • 6-Aminoindole. Chem-Impex.

  • 6-Aminoindole 97. Sigma-Aldrich.

  • 6-Aminoindole | C8H8N2. PubChem.

  • Indole. NIST WebBook.

  • (PDF) Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. ResearchGate.

  • Using new solvatochromic parameters to investigate dye–solvent interactions. Griffith Research Online.

  • Experimental and Theoretical Spectroscopic Analysis on N-((1-(phenyl-sulfonyl)-1H-indol-3-Yl)methyl)acetamide. Pharmaceutical Analytical Acta.

  • Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Semantic Scholar.

  • One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impactfactor.org.

  • Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Scientific Research Publishing.

  • UV–vis absorption spectrum of (a) aliphatic amino acids and (b)... ResearchGate.

Sources

Reference Standards for 1-(4-hydroxymethylbenzyl)-1H-indol-6-amine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical specifications, application protocols, and comparative analysis for 1-(4-hydroxymethylbenzyl)-1H-indol-6-amine reference standards. This document is designed for analytical chemists and pharmaceutical scientists involved in the impurity profiling and stability testing of indole-based therapeutics.[1]

Executive Summary

1-(4-hydroxymethylbenzyl)-1H-indol-6-amine is a critical analytical target, typically identified as an oxidative metabolite or process-related impurity in the development of N-benzyl-indole-based pharmaceuticals (e.g., kinase inhibitors, HDAC inhibitors).[1][2] Its structure—comprising an electron-rich indole core, a primary amine at position 6, and a hydroxymethyl-substituted benzyl group at position 1—makes it susceptible to oxidative degradation and light-induced instability.[2]

High-quality reference standards for this compound are essential for:

  • Impurity Profiling: Quantifying trace levels in Active Pharmaceutical Ingredients (APIs) per ICH Q3A/B guidelines.

  • Metabolite Identification: Verifying metabolic pathways (e.g., hydroxylation of a methylbenzyl precursor).

  • Method Validation: Establishing specificity and linearity in HPLC/LC-MS assays.

Comparative Analysis of Reference Standard Grades

When selecting a reference standard for 1-(4-hydroxymethylbenzyl)-1H-indol-6-amine, researchers must balance regulatory requirements with cost and availability.[2] The following table compares the three primary classes of standards available.

FeaturePrimary Reference Standard (Pharmcopeial/Certified) Secondary Reference Standard (Working Standard) Research Grade / Custom Synthesis
Primary Use Regulatory submission, instrument calibration, validating secondary standards.[1][2]Routine QC testing, batch release, stability monitoring.Early-stage R&D, structural elucidation, metabolite ID.
Certification High: Extensive CoA (NMR, MS, IR, HPLC, Water, Residual Solvents, TGA).Medium: Traced to a primary standard; purity assigned by HPLC.Variable: typically 1H-NMR and HPLC purity only.
Purity Typically >99.0% (Mass balance assigned).Typically >98.0% .[3]Typically >95.0% .[3]
Traceability NIST or Pharmacopeial (USP/EP) traceability.Traceable to the in-house Primary Standard.[1]Vendor-defined; often no traceability.[1][2]
Cost

(High)

(Moderate)

$
(High due to custom synthesis labor).
Availability Low (Often requires custom certification).Medium (Prepared in-house).[1]High (Available from specialized impurity vendors).
Recommendation
  • For Regulatory Filings (NDA/ANDA): You must generate or purchase a Primary Reference Standard fully characterized by orthogonal methods (NMR, MS, HPLC, TGA).

  • For Routine Analysis: Establish a Secondary Standard by calibrating a high-purity batch against the Primary Standard to conserve the expensive primary material.

  • For Identification: A Research Grade standard is sufficient for determining retention times (RT) and fragmentation patterns in LC-MS.

Technical Specifications & Handling

Chemical Profile[1][3][4][5][6][7][8][9]
  • Chemical Name: 1-(4-hydroxymethylbenzyl)-1H-indol-6-amine[2]

  • Molecular Formula: C₁₆H₁₆N₂O[1]

  • Molecular Weight: ~252.31 g/mol [1]

  • Core Structure: Indole (6-amino substituted) N-alkylated with 4-hydroxymethylbenzyl.[1][2]

  • Solubility: Soluble in DMSO, Methanol, Acetonitrile. Sparingly soluble in water.[4]

Stability & Storage Protocol

The indole moiety is electron-rich and prone to oxidation, particularly at the C3 position or the amine group. The hydroxymethyl group can also undergo further oxidation to an aldehyde or carboxylic acid.

  • Storage: Store neat material at -20°C or lower, desiccated, and protected from light.

  • Solution Stability: Solutions in DMSO or Methanol should be prepared fresh or stored at -80°C. Avoid protic solvents for long-term storage if acid-catalyzed degradation is suspected.[1][2]

  • Handling: Use amber glassware to prevent photo-oxidation. Perform weighing in a humidity-controlled environment.

Experimental Protocols

A. High-Performance Liquid Chromatography (HPLC) Method

This method is designed to separate the target impurity from the parent drug (e.g., the methylbenzyl analog) and other potential degradants.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10 mM Ammonium Acetate for pH stability).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[2]

    • 2-15 min: 5% → 60% B (Linear gradient)[2]

    • 15-20 min: 60% → 95% B (Wash)[1][2]

    • 20-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Indole absorption) and 280 nm.

  • Temperature: 30°C.

B. Self-Validating System Suitability Test (SST)

To ensure the trustworthiness of your data, every analytical run must include an SST.

  • Resolution Check: Inject a mixture of the Parent Drug (e.g., 1-(4-methylbenzyl)-1H-indol-6-amine) and the Target Standard (1-(4-hydroxymethylbenzyl)-1H-indol-6-amine).[1][2]

    • Requirement: Resolution (Rs) > 1.5 between the two peaks. The hydroxymethyl variant (more polar) should elute earlier than the methyl variant.

  • Sensitivity Check: Inject the standard at the Limit of Quantitation (LOQ) (typically 0.05% of the target concentration).

    • Requirement: Signal-to-Noise (S/N) ratio > 10.[2]

Mechanistic Visualization

Diagram 1: Metabolic/Degradation Pathway

This diagram illustrates the formation of 1-(4-hydroxymethylbenzyl)-1H-indol-6-amine from its likely precursor, highlighting the oxidative shift.[2]

MetabolicPathway Parent Parent Drug / Precursor (1-(4-methylbenzyl)-1H-indol-6-amine) Enzyme CYP450 / Oxidation (Hydroxylation) Parent->Enzyme Target Target Reference Standard (1-(4-hydroxymethylbenzyl)-1H-indol-6-amine) Enzyme->Target + [O] Degradant Secondary Degradant (Aldehyde/Carboxylic Acid) Target->Degradant Further Oxidation

Caption: Oxidative pathway converting the methylbenzyl precursor to the hydroxymethyl target, with potential for further degradation.

Diagram 2: Analytical Validation Workflow

This flowchart defines the decision-making process for qualifying the reference standard.

ValidationWorkflow Start Acquire Standard Identity Identity Check (1H-NMR, MS) Start->Identity Purity Purity Check (HPLC-UV) Identity->Purity Decision Purity > 95%? Purity->Decision Qualify Qualify as Reference Standard Decision->Qualify Yes Purify Repurify (Prep-HPLC) Decision->Purify No Purify->Purity Retest

Caption: Step-by-step workflow for verifying the integrity of the reference standard before use in critical assays.

References

  • Enamine. Impurity Reference Standards & Custom Synthesis. Retrieved from

  • LGC Standards. Pharmaceutical Impurities and Reference Materials. Retrieved from

  • Cleanchem Laboratories. Impurity Reference Standards for API Profiling. Retrieved from

  • International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006). Retrieved from

  • National Institute of Standards and Technology (NIST). Standard Reference Data for Indole Derivatives. Retrieved from

  • PubChem. Compound Summary: 1-benzyl-1H-indol-6-amine (Related Structure).[1][2] Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Logic

Do not treat this compound as a generic organic solid. {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol is a specialized pharmaceutical intermediate containing two high-risk structural alerts: a primary aromatic amine (aniline-like) on the indole ring and a benzyl alcohol moiety.[1]

In the absence of full toxicological data (LD50/LC50), you must apply the Precautionary Principle . We assign this compound a provisional Occupational Exposure Band (OEB) of 3 (10–100 µg/m³).[1]

The "Why" Behind the Protocol
  • Sensitization Risk: The 6-amino-indole motif presents a significant risk of skin and respiratory sensitization.[1] Repeated low-level exposure can lead to anaphylactic responses.[1]

  • Ocular Toxicity: Benzyl alcohol derivatives are known severe eye irritants (Category 2A/1).[1]

  • Systemic Absorption: The lipophilic nature of the indole-phenyl linker facilitates dermal absorption, especially when dissolved in organic solvents like DMSO or DCM.[1]

Hierarchy of Controls Visualization

Before selecting PPE, you must understand the logic of containment.[1] PPE is the last line of defense, not the first.[1][2][3]

RiskLogic Compound {4-[(6-amino-1H-indol-1-yl)methyl] phenyl}methanol Hazards Hazards: 1. Skin Sensitization (Amine) 2. Ocular Irritation (Alcohol) 3. Unknown Potency Compound->Hazards EngControls Engineering Controls: Chemical Fume Hood (Face Velocity: 80-100 fpm) Hazards->EngControls Mitigated By PPE PPE (Last Resort): Double Nitrile Gloves Resp. Protection (if open) Lab Coat + Sleeves EngControls->PPE Supplemented By

Figure 1: Risk Control Logic Flow. The hazard profile dictates that engineering controls (containment) are primary, with PPE acting as the fail-safe.[1]

PPE Selection Matrix

This matrix is non-negotiable for OEB 3 compounds.

Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Dissolved in DMSO/MeOH)Technical Rationale
Respiratory N95 (Minimum) ; N100/P100 if outside hood.[1]Surgical Mask (if in hood) or N95.[1]Dust generation is the primary vector for sensitization.
Dermal (Hands) Double Nitrile Gloves (4 mil inner / 5-8 mil outer).[1]Double Nitrile or Silver Shield® (if using DCM).[1]Solvents act as carriers, pulling the compound through single glove layers.[1]
Ocular Chemical Splash Goggles (Indirect Vent).[1]Chemical Splash Goggles + Face Shield (if >100mL).[1]Safety glasses do not seal against airborne dust or splashes.[1]
Body Lab coat (Tyvek® or Nomex® preferred).[1]Lab coat + Impervious Apron/Sleeves .Cotton coats absorb liquids, keeping the toxin against your skin.

Operational Protocol: Gowning & Handling

Objective: Create a self-validating barrier system.

Phase 1: Donning (Entry)[1]
  • Inspection: Check glove integrity (inflate with air to test for pinholes).[1]

  • Inner Glove: Don first pair of nitrile gloves (extended cuff).[1] Tuck lab coat sleeves into these gloves.

  • Outer Glove: Don second pair (standard cuff).[1] Pull over the lab coat sleeve.[1]

    • Validation: This creates a "shingle effect" where spills run off the glove, not into the sleeve.[1]

Phase 2: Experimental Handling
  • Weighing:

    • Use an analytical balance inside a containment enclosure or fume hood.[1]

    • If static is present, use an ionizing bar.[1] Do not blow air to clean the spatula.[1]

  • Solubilization:

    • Add solvent slowly.[1] The 6-amino group can be prone to oxidation; if the solution turns dark/black rapidly, it may indicate degradation or impurity reaction.

  • Spill Management:

    • Powder: Cover with wet paper towel (to prevent dust), then wipe.[1]

    • Liquid: Absorb with vermiculite.[1] Do not use standard paper towels alone as they may permeate to gloves.[1]

Phase 3: Doffing (Exit)

Failure here is the #1 cause of lab contamination.[1]

Gowning Start Work Complete Step1 1. Wipe Outer Gloves (with solvent/soap) Start->Step1 Step2 2. Remove Outer Gloves (Peel from cuff, turn inside out) Step1->Step2 Step3 3. Remove Eye Protection (Handle by strap only) Step2->Step3 Step4 4. Remove Lab Coat (Hang inside out if reusable) Step3->Step4 Step5 5. Remove Inner Gloves (Don't touch skin) Step4->Step5 Wash 6. Wash Hands (Soap + Water for 20s) Step5->Wash

Figure 2: Sequential Doffing Protocol to prevent secondary exposure.[1][4][5][6]

Disposal & Decontamination[4][5][8][10]

  • Waste Stream: Segregate as Hazardous Chemical Waste (Toxic) . Do not mix with general organic solvents if the facility separates "High Potency" waste.

  • Decontamination:

    • The amino-indole moiety can be stubborn.[1]

    • Wash 1: 10% Surfactant/Soap solution (removes the bulk).[1]

    • Wash 2: 70% Ethanol or Isopropanol (solubilizes the lipophilic phenyl-linker).[1]

    • Validation: Visual inspection is insufficient.[1] Wipe test the area if moving equipment out of the hood.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor.[1] [Link][1]

  • National Institute for Occupational Safety and Health (NIOSH). (2019).[1] The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. CDC.[1] [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: Indole and Benzyl Alcohol Derivatives. National Library of Medicine.[1] [Link]

Sources

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